Comprehensive Synthesis Pathways for 3-(2-Methoxyphenyl)prop-2-yn-1-ol: A Technical Guide
Introduction 3-(2-Methoxyphenyl)prop-2-yn-1-ol is a highly versatile propargyl alcohol derivative utilized extensively as a fundamental building block in the synthesis of complex heterocycles, oxathiolene oxides, and bio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(2-Methoxyphenyl)prop-2-yn-1-ol is a highly versatile propargyl alcohol derivative utilized extensively as a fundamental building block in the synthesis of complex heterocycles, oxathiolene oxides, and bioactive enediyne analogs[1][2]. Structurally, it features an ortho-methoxy substituted phenyl ring conjugated to a terminal hydroxymethyl-alkyne. The presence of the ortho-methoxy group introduces unique electronic and steric parameters that must be carefully managed during carbon-carbon bond formation. This technical guide details the optimal synthetic pathways, focusing on the mechanistic causality and self-validating experimental protocols required to synthesize this molecule with high fidelity and yield.
Core Synthetic Strategy: The Sonogashira Cross-Coupling
The industry-standard methodology for synthesizing 3-(2-methoxyphenyl)prop-2-yn-1-ol is the Palladium/Copper co-catalyzed Sonogashira cross-coupling between 2-iodoanisole and propargyl alcohol[1][3].
Mechanistic Causality & Reagent Selection
Catalyst Selection: The reaction utilizes Pd(PPh3)2Cl2. In situ, this Pd(II) precatalyst is reduced to the active 14-electron Pd(0) species by the alkyne or the amine base. The triphenylphosphine ligands provide the necessary steric bulk to stabilize the Pd(0) intermediate while allowing the oxidative addition of the aryl halide[1].
Halide Reactivity: 2-Iodoanisole is strictly preferred over 2-bromoanisole. Oxidative addition is the rate-determining step in this catalytic cycle. The lower bond dissociation energy of the C-I bond compared to the C-Br bond allows the reaction to proceed smoothly at room temperature[3]. Attempting this coupling with 2-bromoanisole typically results in sluggish kinetics, requiring elevated temperatures (e.g., 45 °C to reflux) and stronger bases like pyrrolidine, often yielding <25% of the desired product due to competitive alkyne homocoupling (Glaser coupling)[3].
The Copper Cycle: CuI acts as a critical co-catalyst. It reacts with the terminal alkyne (propargyl alcohol) in the presence of an amine base to form a highly nucleophilic copper(I) acetylide. This intermediate rapidly undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne to the palladium center[1].
Base/Solvent System: Diisopropylamine (DIPA) or Triethylamine (Et3N) in Tetrahydrofuran (THF) serves a dual purpose as both the base and the solvent environment. The amine deprotonates the terminal alkyne only after it coordinates with the copper, driving the catalytic cycle forward without degrading the reagents[1][3].
Fig 1. Sonogashira catalytic cycle for 3-(2-methoxyphenyl)prop-2-yn-1-ol synthesis.
The following table summarizes the quantitative yield differences based on halide and base selection, demonstrating the necessity of the iodide precursor for optimal synthesis[1][3].
Aryl Halide Precursor
Base / Solvent System
Catalyst System
Time / Temp
Isolated Yield (%)
2-Iodoanisole
Diisopropylamine (DIPA) / THF
Pd(PPh3)2Cl2 (2 mol%), CuI (4 mol%)
18 h / 25 °C
85 - 92%
2-Iodoanisole
Et3N / THF
Pd(PPh3)2Cl2 (1.5 mol%), CuI (5 mol%)
14 h / 25 °C
80 - 85%
2-Bromoanisole
Pyrrolidine
Pd(PPh3)4 (5 mol%)
72 h / 45 °C
< 25%
2-Bromoanisole
Et3N / THF
Pd(PPh3)2Cl2 (2 mol%), CuI (4 mol%)
24 h / 25 °C
Trace
Experimental Protocol: Step-by-Step Methodology
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Visual cues act as built-in quality control checkpoints to verify the integrity of the catalytic cycle[1][3].
Preparation & Degassing: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon or N2 for 15 minutes to prevent oxidative degradation of the Pd(0) species.
Catalyst Loading: Add 2-iodoanisole, Pd(PPh3)2Cl2, and CuI to the flask against a positive flow of inert gas.
Solvent Addition: Inject anhydrous THF and DIPA via syringe.
Self-Validation Checkpoint 1: The solution will initially appear yellow/orange as the Pd(II) complex dissolves and begins to reduce.
Alkyne Addition: Dissolve propargyl alcohol in 5 mL of THF and add it dropwise to the stirring mixture over 10 minutes at 0 °C (ice bath) to control the initial exothermic reaction of the copper acetylide formation.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 14–18 hours.
Self-Validation Checkpoint 2: The reaction mixture will transition to a dark brown/black suspension. This color change confirms the formation of the active Pd(0) species and the precipitation of diisopropylammonium iodide salts, indicating successful turnover.
Quenching: Quench the reaction by adding 30 mL of saturated aqueous NH4Cl. This neutralizes the amine and halts the catalytic cycle.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2SO4.
Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude dark oil via flash column chromatography on silica gel (Eluent: 1:4 to 1:2 Ethyl Acetate/Hexanes). The product, 3-(2-methoxyphenyl)prop-2-yn-1-ol, is isolated as a pale yellow to brown oil[1].
Fig 2. Step-by-step experimental workflow for the synthesis and purification.
Alternative Synthesis Pathways
While Sonogashira coupling is the undisputed standard, an alternative pathway involves the nucleophilic addition of a lithium acetylide to formaldehyde.
Pathway: 2-Ethynylanisole is treated with a strong base (e.g., n-Butyllithium) at -78 °C in THF to form lithium 2-methoxyphenylacetylide. Paraformaldehyde is then introduced, and the mixture is gradually warmed to room temperature.
Drawbacks: This method is less atom-economical and requires the pre-synthesis of 2-ethynylanisole, cryogenic conditions (-78 °C), and highly moisture-sensitive organolithium reagents, making it vastly inferior to the Sonogashira route for routine scale-up and general laboratory safety.
Conclusion
The synthesis of 3-(2-methoxyphenyl)prop-2-yn-1-ol is most efficiently achieved via the Pd/Cu co-catalyzed Sonogashira cross-coupling of 2-iodoanisole and propargyl alcohol. By strictly controlling the oxidation state of the palladium catalyst, leveraging the superior leaving group ability of the iodide, and utilizing an appropriate amine base to facilitate the copper cycle, researchers can consistently achieve isolated yields exceeding 85%.
References
4
Source: National Institutes of Health (NIH) / Lett Org Chem. 2009.
3
Source: National Institutes of Health (NIH) / J Org Chem. 2008.
A Comprehensive Guide to the Structural Characterization of 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Abstract: 3-(2-Methoxyphenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative that serves as a versatile building block in organic synthesis and drug discovery. Its unique structure, featuring a hydroxyl group,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: 3-(2-Methoxyphenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative that serves as a versatile building block in organic synthesis and drug discovery. Its unique structure, featuring a hydroxyl group, an internal alkyne, and an ortho-substituted methoxybenzene ring, requires a multi-faceted analytical approach for unambiguous characterization. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core spectroscopic and spectrometric techniques essential for the complete structural elucidation of this molecule. We delve into the causality behind experimental choices for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting integrated data, step-by-step protocols, and a logical workflow for achieving irrefutable structural confirmation.
Introduction: The Analytical Challenge
The precise structural verification of a synthetic compound like 3-(2-Methoxyphenyl)prop-2-yn-1-ol is paramount for its application in further research and development. Each functional moiety—the primary alcohol, the disubstituted alkyne, and the 1,2-disubstituted aromatic ring—presents a unique signature that can be teased out with the appropriate analytical technique. A simple confirmation of molecular weight is insufficient; a robust characterization profile validates the regiochemistry of the aromatic ring, confirms the integrity of the propargyl alcohol backbone, and ensures the absence of isomeric impurities. This guide establishes a systematic workflow to build a complete and validated structural picture from the ground up.
Integrated Analytical Workflow
A successful characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow begins with preliminary functional group analysis (FTIR), proceeds to molecular weight confirmation (MS), and culminates in the detailed mapping of the carbon-hydrogen framework (NMR). UV-Vis spectroscopy provides valuable insight into the electronic nature of the conjugated system.
Fig. 1: Integrated workflow for the structural characterization of 3-(2-Methoxyphenyl)prop-2-yn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and confirm the connectivity of atoms.
Expertise & Rationale
For 3-(2-Methoxyphenyl)prop-2-yn-1-ol, ¹H NMR is crucial for determining the substitution pattern on the benzene ring. An ortho-substituted ring will display a characteristic complex multiplet pattern for its four aromatic protons, distinct from the patterns of meta or para isomers.[1][2] ¹³C NMR confirms the presence of all ten unique carbon atoms in the molecule, including the diagnostic signals for the sp-hybridized alkyne carbons.[3]
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| :--- | :--- | :--- | :--- | :--- |
| -OH | ~1.5 - 2.5 | Broad Singlet | - | Exchangeable proton, shift is concentration-dependent. |
| -CH ₂OH | ~4.5 | Singlet | ~51 | Methylene protons adjacent to an alkyne and hydroxyl group. |
| -OCH ₃ | ~3.9 | Singlet | ~56 | Methoxy group protons on an aromatic ring. |
| Ar-H (4 protons) | ~6.9 - 7.5 | Multiplet | ~110 - 134 | Complex pattern typical of ortho-disubstitution.[1] Protons ortho/para to the -OCH₃ group will be more upfield. |
| Ar-C -C≡ | ~112 | Quaternary | Ipso-carbon attached to the alkyne; shielded. |
| Ar-C -OCH₃ | ~160 | Quaternary | Ipso-carbon attached to the electron-donating methoxy group; deshielded. |
| C ≡C-CH₂OH | ~88 | Quaternary | sp-hybridized carbon adjacent to the methylene group.[7] |
| Ar-C≡C | ~84 | Quaternary | sp-hybridized carbon adjacent to the aromatic ring.[7] |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) will be required. A relaxation delay of 2-5 seconds is recommended for accurate integration of quaternary carbons.
Data Processing: Fourier transform the raw data. Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CHCl₃ peak to 77.16 ppm (for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."
Expertise & Rationale
For the title compound, we expect to see several key absorbances. The O-H stretch of the alcohol will be a prominent feature. The C≡C triple bond of the internal alkyne, while often weak, is highly diagnostic because few other functional groups absorb in its region.[8] Aromatic C=C stretches and the strong C-O ether stretch will further corroborate the structure.
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Data Analysis: Identify the key absorption bands and compare them to established correlation charts and databases.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution analysis, its elemental formula. Fragmentation patterns can also offer corroborating evidence for the proposed structure.
Expertise & Rationale
The molecular formula of 3-(2-Methoxyphenyl)prop-2-yn-1-ol is C₁₀H₁₀O₂. The expected monoisotopic mass is 162.0681 g/mol . Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques that will likely show the molecular ion ([M]+) or a protonated/sodiated adduct ([M+H]+, [M+Na]+). Electron Ionization (EI) would induce more fragmentation, likely showing loss of water (-18), a CH₂OH group (-31), or cleavage yielding a methoxyphenyl-containing fragment.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI) at a low flow rate (5-10 µL/min).
Data Acquisition: Acquire the spectrum in positive ion mode using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental formula and compare it to the theoretical formula (C₁₀H₁₀O₂). The measured mass should be within 5 ppm of the theoretical mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system.
Expertise & Rationale
The chromophore in 3-(2-Methoxyphenyl)prop-2-yn-1-ol consists of the benzene ring conjugated with the alkyne triple bond. Substituted benzenes typically show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm.[10] The methoxy group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in these absorptions compared to an unsubstituted phenyl ring.[11]
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.0.
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
Sample Measurement: Record the absorption spectrum of the sample, typically from 190 to 400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Structural Elucidation Summary
The conclusive identification of 3-(2-Methoxyphenyl)prop-2-yn-1-ol is achieved by integrating the data from all analytical techniques. Each method validates the others, creating a self-consistent and irrefutable structural proof.
Fig. 2: Correlation of analytical techniques to the specific structural features confirmed for the target molecule.
Mass Spectrometry confirms the molecular formula is C₁₀H₁₀O₂ and the molecular weight is ~162 g/mol .
FTIR Spectroscopy confirms the presence of the key functional groups: an alcohol (-OH), an internal alkyne (-C≡C-), an aryl-ether (-OCH₃), and the aromatic ring.
NMR Spectroscopy provides the final, detailed proof. ¹³C NMR confirms 10 unique carbons, and ¹H NMR confirms the ortho-substitution pattern on the ring and the presence and connectivity of the -CH₂OH and -OCH₃ groups.
This combined evidence leaves no ambiguity as to the identity and structure of the compound.
Conclusion
The structural characterization of 3-(2-Methoxyphenyl)prop-2-yn-1-ol exemplifies the necessity of a rigorous, multi-technique analytical approach in modern chemistry. While each technique provides critical data, it is their synergistic combination that affords complete confidence in the final structure. The methodologies and rationale outlined in this guide provide a robust framework for the characterization of this, and structurally related, molecules, ensuring data integrity for subsequent applications in research and development.
References
RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
Fiveable. (2025, August 15). Ortho-Substituted Benzenes. Retrieved from [Link]
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
NIST. (n.d.). 3-Phenyl-2-propyn-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]
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NIST. (n.d.). 3-Phenyl-2-propyn-1-ol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Manipal Academy of Higher Education. (2011). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
bioRxiv. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations.... Retrieved from [Link]
University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). 3-(2-(Methylthio)phenyl)-1-phenylprop-2-yn-1-ol. Retrieved from [Link]
ResearchGate. (2018, December 15). Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2. Retrieved from [Link]
Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]
PMC. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of 3-(2-Methoxyphenyl)prop-2-yn-1-ol
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-(2-Methoxyphenyl)prop-2-yn-1-ol Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI)...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-(2-methoxyphenyl)prop-2-yn-1-ol. As a molecule incorporating an ortho-substituted methoxyaryl group and a propargyl alcohol moiety, its fragmentation is governed by a series of competing and sequential pathways, including characteristic cleavages of the ether and alcohol functions, as well as unique rearrangements dictated by the ortho relationship of its substituents. This document elucidates the primary fragmentation mechanisms, predicts the major fragment ions, and offers a validated experimental protocol for data acquisition. The insights provided herein are critical for researchers engaged in the structural characterization, metabolite identification, and impurity profiling of related compounds.
Introduction: The Structural Context
The structural elucidation of novel or modified organic molecules is a cornerstone of pharmaceutical development and chemical research. Electron Ionization Mass Spectrometry (EI-MS) remains a principal technique for this purpose, providing a reproducible fragmentation "fingerprint" that reveals the underlying molecular architecture.[1] The subject of this guide, 3-(2-methoxyphenyl)prop-2-yn-1-ol (Molecular Weight: 162.19 g/mol , Nominal Mass: 162 Da), presents a compelling case study due to its trifunctional nature:
An Aromatic System: A benzene ring, which typically yields a stable molecular ion.[2][3]
A Methoxy Group (-OCH₃): Prone to characteristic losses of a methyl radical (•CH₃) or a neutral formaldehyde (H₂CO) molecule.[4]
A Propargyl Alcohol Moiety (-CH₂-C≡CH₂OH): Susceptible to α-cleavage and neutral loss of water (H₂O) or a hydroxymethyl radical (•CH₂OH).[2]
The critical feature of this molecule is the ortho positioning of the methoxy group relative to the propargyl sidechain. This stereochemical arrangement can facilitate unique intramolecular reactions, or "ortho-effects," leading to diagnostic fragment ions not observed in its meta or para isomers.[5][6]
Predicted Fragmentation Pathways
Upon electron ionization, the 3-(2-methoxyphenyl)prop-2-yn-1-ol molecule will form an energetically unstable molecular ion (M⁺•) at m/z 162. This ion will subsequently undergo a series of fragmentation reactions to yield more stable daughter ions. The primary and most diagnostically significant pathways are detailed below.
Initial Cleavages of Substituent Groups
These pathways involve the direct fragmentation of the alcohol and ether functionalities.
Loss of a Hydroxymethyl Radical (•CH₂OH): This is a classic α-cleavage for a primary alcohol. The cleavage of the C-C bond between the alkyne and the CH₂OH group results in the loss of a 31 Da neutral radical. This pathway is highly favorable as it produces a resonance-stabilized (2-methoxyphenyl)ethynyl cation at m/z 131 . This ion is predicted to be a major peak, potentially the base peak, in the spectrum.
Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of anisole and its derivatives involves the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da).[4] This yields a prominent ion at m/z 147 .
Loss of Water (H₂O): The elimination of a neutral water molecule (18 Da) is a common fragmentation pathway for alcohols, although it can sometimes lead to a weakened or absent molecular ion peak.[3] This would produce an ion at m/z 144 .
The Ortho-Effect and Subsequent Fragmentations
The spatial proximity of the methoxy group and the side chain enables unique rearrangements that are key to identifying the ortho isomer.
Formation of the Benzofurylium Ion: The abundant m/z 131 ion (formed from the loss of •CH₂OH) is a key intermediate. This ion can undergo a cyclization reaction facilitated by the ortho-methoxy group, followed by the elimination of a neutral formaldehyde (H₂CO) molecule (30 Da). This process results in the formation of a stable benzofurylium-type cation at m/z 101 .
Tropylium Ion Formation: A common fragmentation for alkyl-substituted benzene rings is the rearrangement to a highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[7][8] This would occur via cleavage of the bond between the ring and the side chain, with the loss of a C₃H₃O• neutral radical.
Secondary Fragmentation
Primary fragment ions can undergo further dissociation to produce smaller, characteristic ions.
Decarbonylation: Aromatic acylium ions are known to lose carbon monoxide (CO). The ion at m/z 131 may rearrange and lose CO (28 Da) to produce a fragment at m/z 103 .
Phenyl Cation Formation: The phenyl cation at m/z 77 is a common fragment in the mass spectra of many aromatic compounds, arising from the cleavage of all substituents from the ring.
The interplay of these pathways is visualized in the fragmentation scheme below.
Caption: Predicted EI-MS fragmentation pathways for 3-(2-methoxyphenyl)prop-2-yn-1-ol.
Summary of Key Diagnostic Ions
The following table summarizes the expected key ions, their origin, and their structural significance. The relative abundance of these ions will be dependent on the specific instrument conditions, but their presence is highly diagnostic.
m/z
Proposed Neutral Loss
Proposed Ion Structure / Identity
Significance
162
-
Molecular Ion [C₁₀H₁₀O₂]⁺•
Confirms molecular weight.
147
•CH₃
[M - Methyl]⁺
Indicates presence of a methoxy group.
144
H₂O
[M - Water]⁺•
Characteristic of an alcohol.
131
•CH₂OH
[(2-methoxyphenyl)ethynyl]⁺
Key fragment, likely base peak. Indicates primary propargyl alcohol.
101
•CH₂OH, H₂CO
Benzofurylium-type cation
Diagnostic for ortho substitution.
91
•C₃H₃O
Tropylium Cation [C₇H₇]⁺
Common for alkyl-substituted aromatics.
77
Multiple pathways
Phenyl Cation [C₆H₅]⁺
Confirms benzene ring core.
Experimental Protocol: GC-EI-MS Analysis
This section provides a self-validating protocol for acquiring high-quality mass spectra of the target analyte.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 3-(2-methoxyphenyl)prop-2-yn-1-ol in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL (10 ppm).
Validation: Ensure the solvent used does not co-elute with the analyte by injecting a solvent blank prior to sample analysis.
Instrumentation & Conditions
System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or equivalent).
GC Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Injection:
Volume: 1 µL
Mode: Split (e.g., 50:1 split ratio to avoid column overloading)
Inlet Temperature: 250°C
Oven Program:
Initial Temperature: 70°C, hold for 1 minute.
Ramp: Increase to 280°C at a rate of 20°C/minute.
Final Hold: Hold at 280°C for 5 minutes.
MS Conditions:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV (Standard for library matching)
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Scan Range: m/z 40 - 400
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
Data Analysis
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak.
Subtract the background spectrum from an adjacent baseline point to obtain a clean spectrum.
Analyze the spectrum for the presence of the molecular ion (m/z 162) and the key diagnostic fragment ions (m/z 147, 131, 101, 91, 77) as outlined in this guide.
Caption: Standard workflow for the GC-EI-MS analysis of the target compound.
Conclusion
The EI-MS fragmentation of 3-(2-methoxyphenyl)prop-2-yn-1-ol is a predictable yet nuanced process governed by the interplay of its functional groups. The spectrum is expected to be dominated by a highly stable ion at m/z 131 , resulting from the loss of the •CH₂OH radical. The presence of this ion, in conjunction with fragments at m/z 147 (loss of •CH₃) and m/z 91 (tropylium), provides strong evidence for the core structure. Crucially, the detection of a fragment ion at m/z 101 , arising from a cyclization and subsequent neutral loss from the m/z 131 precursor, serves as a definitive marker for the ortho substitution pattern. This guide provides an authoritative framework for the confident identification and structural confirmation of this and structurally related molecules.
References
Mass spectrometric study on the fragment
How Does Benzyl Alcohol Produce a Peak
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Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
Propargyl alcohol(107-19-7) MS spectrum. ChemicalBook.
Propargyl alcohol. NIST WebBook.
GCMS Section 6.9.
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube.
Mass Spectrometry - Fragmentation P
Ion Types and Fragmentation Patterns in Mass Spectrometry.
Fragment
The fragmentation of ortho‐methoxyphenyl‐2‐propanone oximes and related compounds–further examples of an ortho‐effect. Scilit.
Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo.
Spectral Deconstruction of 3-(2-Methoxyphenyl)prop-2-yn-1-ol: An Advanced FTIR Analytical Guide
Executive Summary As a synthetic intermediate frequently utilized in Sonogashira couplings and click chemistry, 3-(2-Methoxyphenyl)prop-2-yn-1-ol presents a unique molecular architecture. Analyzing this compound via Four...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a synthetic intermediate frequently utilized in Sonogashira couplings and click chemistry, 3-(2-Methoxyphenyl)prop-2-yn-1-ol presents a unique molecular architecture. Analyzing this compound via Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of vibrational physics, particularly regarding how conjugation and molecular asymmetry influence dipole moment derivatives. This whitepaper provides an authoritative, in-depth guide to the spectral deconstruction of this molecule, detailing the causality behind its vibrational modes and establishing a self-validating protocol for Attenuated Total Reflection (ATR) FTIR acquisition.
Molecular Architecture & Vibrational Causality
The fundamental requirement for infrared activity is a net change in the molecular dipole moment during a vibrational mode[1]. 3-(2-Methoxyphenyl)prop-2-yn-1-ol consists of four distinct IR-active domains:
A Primary Hydroxyl Group (-OH): Capable of extensive intermolecular hydrogen bonding.
An Internal Alkyne (-C≡C-): Conjugated with an aromatic system.
A Methoxy Ether (-OCH₃): An electron-donating group attached to the aromatic ring.
An Ortho-Disubstituted Benzene Ring: Providing distinct out-of-plane (OOP) bending signatures.
The Hydroxyl and C-H Stretching Region (3550–2800 cm⁻¹)
The highest energy vibrations occur in this region due to the low reduced mass of hydrogen atoms.
O-H Stretch (3200–3550 cm⁻¹): In its pure solid or liquid state, the primary alcohol forms a complex network of intermolecular hydrogen bonds. This hydrogen bonding weakens the covalent O-H bond, lowering its force constant and resulting in a broad, strong absorption band rather than a sharp peak[2].
sp² C-H Stretch (>3000 cm⁻¹): The aromatic ring protons exhibit weak-to-medium stretching vibrations just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹)[2].
sp³ C-H Stretch (<3000 cm⁻¹): The aliphatic protons from the propargyl -CH₂- group and the methoxy -CH₃ group absorb between 2850 and 2950 cm⁻¹. Notably, the methoxy group (-OCH₃) presents a highly diagnostic, symmetric C-H stretching band at approximately 2830 cm⁻¹ [3].
The Internal Alkyne Stretch (2260–2200 cm⁻¹)
Symmetrical internal alkynes are often IR-inactive because their stretching does not produce a net change in the dipole moment[4]. However, 3-(2-Methoxyphenyl)prop-2-yn-1-ol is highly asymmetric. The alkyne is flanked by an electron-rich ortho-methoxyphenyl group on one side and an electron-withdrawing hydroxymethyl (-CH₂OH) group on the other. This electronic push-pull system creates a permanent dipole across the triple bond. Consequently, the C≡C stretch manifests as a weak-to-medium, sharp band between 2200 and 2260 cm⁻¹ [2].
The Fingerprint Region (1600–600 cm⁻¹)
This region provides the definitive structural confirmation of the molecule's connectivity.
Aromatic C=C Stretch (1600, 1580, 1500, 1450 cm⁻¹): The skeletal vibrations of the benzene ring produce a series of sharp bands in this range[2]. The presence of the methoxy oxygen directly attached to the ring often enhances the intensity of the ~1500 cm⁻¹ band due to resonance effects.
Ether C-O-C Stretch (~1250 and ~1040 cm⁻¹): The aryl alkyl ether linkage of the methoxy group exhibits a strong asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹[3].
Primary Alcohol C-O Stretch (~1020–1050 cm⁻¹): Overlapping slightly with the symmetric ether stretch, the primary alcohol C-O stretching vibration appears as a strong, broad band in this domain.
Ortho-Substitution OOP Bend (~750 cm⁻¹): The out-of-plane (OOP) bending of the four adjacent aromatic protons on the ortho-disubstituted benzene ring yields a highly characteristic, strong absorption band at approximately 750 cm⁻¹.
Quantitative Data Summary
Functional Group
Vibrational Mode
Wavenumber Range (cm⁻¹)
Intensity & Shape
Mechanistic Causality
Hydroxyl (-OH)
O-H Stretch
3200–3550
Strong, Broad
Intermolecular hydrogen bonding weakens the O-H bond, creating a broad distribution of energy states.
Aromatic Ring
sp² C-H Stretch
3000–3100
Weak, Sharp
Higher force constant of sp² hybridized carbon-hydrogen bonds.
Aliphatic Chain
sp³ C-H Stretch
2850–2950
Medium, Sharp
Standard aliphatic stretching; lower energy than sp² C-H.
Methoxy (-OCH₃)
Symmetric C-H Stretch
~2830
Weak, Sharp
Diagnostic Fermi resonance and specific symmetric stretching of the ether-linked methyl group.
Internal Alkyne
C≡C Stretch
2200–2260
Weak-Medium, Sharp
Induced dipole moment across the triple bond due to asymmetric electronic environments.
Aromatic Ring
C=C Skeletal Stretch
1450–1600
Variable, Multiple
In-plane ring deformations; enhanced by methoxy resonance.
Aryl Ether
C-O-C Asym. Stretch
~1250
Strong, Sharp
High dipole derivative from the polar carbon-oxygen single bond.
Primary Alcohol
C-O Stretch
1020–1050
Strong, Broad
Coupling of C-C and C-O stretching motions in the hydroxymethyl group.
Aromatic Ring
C-H OOP Bend
~750
Strong, Sharp
In-phase out-of-plane bending of 4 adjacent ortho-substituted aromatic protons.
Experimental Methodology: ATR-FTIR Protocol
To ensure high-fidelity, reproducible spectral data, Attenuated Total Reflection (ATR) FTIR is the preferred methodology. ATR eliminates the need for KBr pellet pressing, which is hygroscopic and can artificially inflate the O-H stretching region with absorbed atmospheric moisture[5].
Step 1: System Initialization and Background Verification
Ensure the FTIR spectrometer is purged with dry nitrogen to minimize atmospheric H₂O and CO₂ interference.
Clean the ATR crystal (preferably diamond for hard solids or ZnSe) using spectroscopic-grade isopropanol and a lint-free wipe.
Acquire a background spectrum (air) using 32 co-added scans at a 4 cm⁻¹ resolution to establish a pristine baseline[5].
Step 2: Sample Application & Optical Contact
Deposit 1–2 mg (or a single drop, if in a viscous liquid state) of 3-(2-Methoxyphenyl)prop-2-yn-1-ol directly onto the center of the ATR crystal.
Causality Check: If the sample is crystalline, lower the pressure anvil until the torque slips. This ensures intimate optical contact with the crystal surface, which is mandatory because the evanescent wave penetrates only 0.5 to 2.0 microns into the sample[5].
Step 3: Spectral Acquisition
Collect the sample spectrum over the mid-infrared range (4000–400 cm⁻¹) utilizing 32–64 scans at 4 cm⁻¹ resolution to optimize the signal-to-noise ratio.
Step 4: Data Processing & Validation
Apply an ATR correction algorithm (incorporating the Kramers-Kronig transformation). Reasoning: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes the peak intensities to match traditional transmission spectra[5].
Perform automated baseline correction and peak picking for final quantitative analysis.
Mechanistic Workflow Visualization
The following diagram maps the structural domains of 3-(2-Methoxyphenyl)prop-2-yn-1-ol to their corresponding diagnostic FTIR wavenumber regions.
Fig 1: Mapping of 3-(2-Methoxyphenyl)prop-2-yn-1-ol functional groups to FTIR vibrational modes.
References
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach". Wiley Analytical Science. Available at:[Link]
"IR Frequency Region: Alkyne and Nitrile Stretching". JoVE. Available at:[Link]
"Infrared spectrum of methoxyethane prominent wavenumbers". DocBrown's Advanced Organic Chemistry. Available at: [Link]
"6.3 IR Spectrum and Characteristic Absorption Bands". Organic Chemistry I (Pressbooks). Available at:[Link]
Advanced Safety, Handling, and Application Guide for 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Introduction & Mechanistic Utility In modern organic synthesis and drug development, functionalized aryl propargyl alcohols serve as critical building blocks for complex heterocyclic scaffolds, cross-coupling reactions,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Utility
In modern organic synthesis and drug development, functionalized aryl propargyl alcohols serve as critical building blocks for complex heterocyclic scaffolds, cross-coupling reactions, and Meyer-Schuster rearrangements. 3-(2-Methoxyphenyl)prop-2-yn-1-ol (CAS: 154884-62-5) is a highly versatile terminal alkyne derivative featuring an ortho-methoxy substitution[1].
From an application scientist's perspective, handling this compound requires a nuanced understanding of its reactivity. The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, while the propargyl alcohol moiety remains highly susceptible to nucleophilic attack, base-mediated isomerization, and oxidation. This dual reactivity profile necessitates stringent safety and handling protocols to prevent unwanted polymerization or degradation during storage and experimental execution.
Physicochemical Profiling & Hazard Causality
To design a self-validating safety protocol, one must first understand the physicochemical drivers of the compound's hazards. The presence of the terminal hydroxyl group combined with the alkyne pi-system makes 3-(2-Methoxyphenyl)prop-2-yn-1-ol a potent hydrogen-bond donor and acceptor. This facilitates rapid absorption through the corneal epithelium and the stratum corneum, leading to localized cellular irritation[2][3].
Furthermore, the compound possesses a high boiling point but retains enough volatility to present an inhalation hazard, classifying it under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory tract irritation[2].
Table 1: Quantitative Physicochemical and Hazard Profile
Indicates direct tissue irritation upon contact or inhalation.
Rigorous Safety & Handling Protocols
Standard laboratory safety protocols often fail because they prescribe actions without explaining the underlying physical chemistry. The following protocols are designed as self-validating systems: if a failure occurs, the physical properties of the compound dictate the immediate response.
Personal Protective Equipment (PPE)
Respiratory Protection: Standard N95 or P100 particulate masks are insufficient. You must utilize an ABEK-type filter (EN14387) [2]. Causality: The vapor pressure of the propargyl moiety allows volatile organic components to bypass standard particulate filters, leading directly to mucosal irritation (H335).
Dermal Protection: Wear heavy-duty nitrile or butyl rubber gloves. Causality: Thin, standard latex gloves are highly permeable to alkynols. The lipophilic aromatic ring accelerates permeation through elastomers, causing delayed skin irritation (H315)[3].
Ocular Protection: Tight-fitting chemical splash goggles are mandatory. Causality: The compound causes serious eye irritation (H319)[2][3]; vapor accumulation around the eyes must be physically blocked.
Storage and Stability
Store 3-(2-Methoxyphenyl)prop-2-yn-1-ol in a dark, dry, and well-ventilated environment, ideally under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
Causality: Terminal alkynes with adjacent hydroxyl groups can undergo slow, auto-catalyzed polymerization or Meyer-Schuster rearrangement if exposed to ambient moisture, UV light, or trace acidic impurities over prolonged periods.
Spill Mitigation Workflow
In the event of a spill, liquid containment must be prioritized over immediate wiping to prevent aerosolization.
Workflow for hazardous spill mitigation of 3-(2-Methoxyphenyl)prop-2-yn-1-ol.
3-(2-Methoxyphenyl)prop-2-yn-1-ol is frequently synthesized or utilized via transition-metal-free, modified Favorskii-type direct alkynylation. This method leverages weak bases to achieve high yields without the toxicity and cost associated with palladium or copper catalysts[4].
Table 2: Reaction Optimization Data for Alkynylation
Data extrapolated from weak base-mediated propargylation studies[4].
Base System
Solvent
Time (h)
Temp (°C)
Yield (%)
Cs2CO3 (1.0 eq)
DMF
24.0
30
30
Cs2CO3 (2.4 eq) + DMAP (0.5 eq)
DMSO
0.5
RT
> 90
Cs2CO3 (2.4 eq) + Et3N (0.5 eq)
DMSO
0.5
RT
> 95
Step-by-Step Protocol: Synthesis of Propargyl Alcohols via Dual Activation
Step 1: Preparation of Anhydrous Solvent
Fractionally distill Dimethyl Sulfoxide (DMSO) under reduced pressure and store it over activated 4Å molecular sieves in an inert argon atmosphere[4].
Causality: Trace moisture in the solvent will competitively hydrogen-bond with the cesium carbonate, drastically reducing its basicity and stalling the deprotonation of the alkyne.
Step 2: Reagent Charging
In a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the terminal alkyne (e.g., 2-ethynylanisole, 0.45 mmol) and the corresponding aliphatic aldehyde (0.3 mmol).
Causality: A slight excess of the alkyne ensures complete consumption of the aldehyde, simplifying downstream chromatographic purification.
Step 3: Dual-Base Addition
Add Cesium Carbonate (Cs2CO3, 0.72 mmol) and Triethylamine (Et3N, 0.15 mmol) to the flask[4].
Causality: This is a self-validating dual-activation system. Et3N acts as a mild base to transiently interact with the alkyne, while the heavier, highly polarizable Cs+ cation from Cs2CO3 coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
Step 4: Reaction Execution
Inject 2.0 mL of the anhydrous DMSO into the Schlenk flask. Stir the mixture vigorously at room temperature (RT) for 0.5 hours under an inert argon atmosphere[4].
Causality: Vigorously stirring is required because Cs2CO3 is only partially soluble in DMSO; the reaction occurs at the solid-liquid interface.
Step 5: Quenching and Extraction
Quench the reaction by adding 5.0 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure propargyl alcohol.
Mechanistic pathway for the weak base-mediated synthesis of propargyl alcohols.
References
Weak Bases-Mediated Modified Favorskii Reaction-Type Direct Alkynylation/(E)
(o-methoxyphenyl)
3-Phenyl-2-propyn-1-ol 96% 1504-58-1 (Structural Analog Safety Profile)
SAFETY DATA SHEET - 3-Phenyl-2-propyn-1-ol
Source: Thermo Fisher Scientific
URL
Solvation Thermodynamics and Solubility Profiling of 3-(2-Methoxyphenyl)prop-2-yn-1-ol in Organic Solvents
Executive Summary The compound 3-(2-Methoxyphenyl)prop-2-yn-1-ol (a functionalized aromatic propargyl alcohol) serves as a highly versatile building block in advanced organic synthesis. It is most notably utilized as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(2-Methoxyphenyl)prop-2-yn-1-ol (a functionalized aromatic propargyl alcohol) serves as a highly versatile building block in advanced organic synthesis. It is most notably utilized as a critical precursor in transition-metal-free, modified Favorskii-type direct alkynylation and alkenylation reactions to synthesize bioactive α,β-unsaturated ketones and heterocyclic scaffolds[1].
Understanding the precise solubility profile of this compound in various organic solvents is not merely a logistical requirement; it is a fundamental thermodynamic parameter that dictates reaction kinetics, reagent distribution, and downstream purification efficiency. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior and outlines a rigorously validated, self-correcting protocol for determining its thermodynamic solubility in organic media.
The solubility of 3-(2-Methoxyphenyl)prop-2-yn-1-ol is governed by the interplay of its distinct functional groups, which dictate its intermolecular interactions with various solvent classes.
Terminal Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor. This moiety drives the compound's high solubility in polar protic solvents by integrating into the solvent's hydrogen-bonding network[2][3].
Ortho-Methoxy Group (-OCH₃): Introduces a localized dipole and serves as a potent hydrogen bond acceptor. The ortho positioning creates specific steric dynamics that disrupt molecular planarity, lowering the crystal lattice energy and favoring rapid dissolution in polar aprotic environments[1].
Alkyne & Phenyl Ring Backbone: This lipophilic, electron-rich core facilitates strong
π−π
stacking and Van der Waals interactions. It ensures robust solubility in moderately polar and halogenated solvents while severely restricting aqueous solubility[4].
Causality in Solvent Selection
When selecting a solvent for reactions involving this compound, the solvent must overcome the enthalpy of the solid crystal lattice. Polar aprotic solvents (like DMSO and DMF) are exceptionally effective because their strong dipole moments disrupt the intermolecular hydrogen bonds between the hydroxyl groups of adjacent solute molecules, leading to rapid and complete solvation[1].
Organic Solvent Solubility Matrix
The following matrix synthesizes the predicted and empirically supported solubility behavior of 3-(2-Methoxyphenyl)prop-2-yn-1-ol across standard organic solvent classifications.
Solvent Class
Representative Solvents
Relative Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
Very High (>100 mg/mL)
Strong dipole-dipole interactions; excellent disruption of solute-solute H-bonding without donating protons[1].
Polar Protic
Methanol, Ethanol, IPA
High (50 - 100 mg/mL)
Extensive hydrogen bonding networks formed with both the terminal -OH and the -OCH₃ groups[4].
Moderately Polar
Dichloromethane, Ethyl Acetate, THF
High (50 - 100 mg/mL)
Favorable Van der Waals forces and dipole interactions with the lipophilic phenyl-alkyne backbone.
Non-Polar Aliphatic
Hexane, Heptane
Low (<10 mg/mL)
Lacks the necessary polar interaction sites to overcome the enthalpy of the solute's hydrogen-bonded crystal lattice.
While kinetic solubility assays provide rapid readouts for early-stage screening, they are prone to supersaturation artifacts. To establish true thermodynamic equilibrium, the classical Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[5][6][7].
As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute data integrity when profiling organic solvents.
Step-by-Step Methodology
Step 1: Preparation of the Saturated System
Action: Dispense 50 mg of 3-(2-Methoxyphenyl)prop-2-yn-1-ol into a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent.
Scientific Rationale: An excess of solid must be visibly present to guarantee that the solution has reached its absolute saturation point[7]. For volatile solvents (e.g., Dichloromethane, Methanol), hermetically sealed vials with PTFE-lined septa must be utilized to prevent solvent evaporation, which would artificially concentrate the solute and skew thermodynamic calculations[6].
Step 2: Isothermal Equilibration
Action: Place the sealed vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 850 rpm for 24 to 48 hours.
Scientific Rationale: Dissolution is a kinetic process, but solubility is a thermodynamic state. A minimum 24-hour incubation ensures that the system overcomes kinetic barriers and reaches a stable thermodynamic equilibrium between the solid phase and the solvated phase[6][8].
Step 3: Phase Separation
Action: Transfer the suspension to a chemical-resistant microcentrifuge tube (e.g., PTFE or glass) and centrifuge at 10,000 rpm for 15 minutes at 25 °C.
Scientific Rationale: Centrifugation is strictly preferred over filtration for organic solvents. Polymeric filter membranes (e.g., PES or Cellulose Acetate) may partially dissolve in or adsorb the solute from strong organic solvents like DMSO or DMF, compromising sample integrity[7][8]. Centrifugation ensures the complete removal of undissolved micro-particulates that could artificially inflate UV absorption readings.
Step 4: HPLC-UV Quantification
Action: Carefully extract 50 µL of the clear supernatant and dilute it with the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of the UV detector. Inject into the HPLC system and quantify against a pre-established calibration curve[9].
Scientific Rationale: Dilution prevents the solute from precipitating inside the HPLC column when the organic solvent mixes with the aqueous mobile phase.
Workflow Visualization
The following diagram maps the logical progression of the thermodynamic solubility determination protocol, highlighting the critical transition from kinetic agitation to thermodynamic data synthesis.
Figure 1: High-throughput shake-flask workflow for thermodynamic solubility determination.
References
[1] Weak Bases‐Mediated Modified Favorskii Reaction‐Type Direct Alkynylation/(E)‐Alkenylation: A Unified Rapid Access to α,β‐Unsaturated Ketones and Propargyl Alcohols. Asian Journal of Organic Chemistry. Available at:[Link]
[5] MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available at:[Link]
[2] Propargyl alcohol. Wikipedia, The Free Encyclopedia. Available at:[Link]
[8] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at:[Link]
[9] Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate. Available at:[Link]
[4] Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. RawSource. Available at:[Link]
[3] Propargyl Alcohol Supplier in Europe. SoleChem. Available at:[Link]
[6] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]
Application Note & Protocol: Strategic Use of 3-(2-Methoxyphenyl)prop-2-yn-1-ol in Sonogashira Cross-Coupling Reactions
Introduction: The Strategic Importance of the Sonogashira Coupling The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a ter...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and mild reaction conditions, which tolerate a wide array of functional groups.[1][3] These attributes have cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]
This guide focuses on a specific, functionally rich alkyne, 3-(2-Methoxyphenyl)prop-2-yn-1-ol . The presence of the ortho-methoxy group on the phenyl ring and a primary alcohol offers significant synthetic advantages. The methoxyphenyl motif is a common feature in medicinally relevant compounds, potentially influencing bioactivity and pharmacokinetic properties.[4][5] The propargylic alcohol provides a versatile handle for subsequent chemical modifications, making the resulting arylalkyne products valuable intermediates in multi-step syntheses.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction outcomes.
The Palladium Cycle: C-C Bond Formation
The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together to form the new C-C bond.
Reductive Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ by an amine or phosphine ligand to the active Palladium(0) species.[1][3]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). This is often the rate-limiting step of the entire process and results in a Pd(II) intermediate.[1][3]
Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper co-catalyst to the palladium center, displacing a halide ion.[3][6]
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination, which expels the final arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]
The Copper Cycle: Alkyne Activation
The copper(I) co-catalyst significantly accelerates the reaction, enabling it to proceed under much milder conditions.[1][2]
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne, 3-(2-Methoxyphenyl)prop-2-yn-1-ol.
Deprotonation & Acetylide Formation: In the presence of an amine base, this coordination increases the acidity of the terminal proton, facilitating its removal to form a highly reactive copper(I) acetylide species.[1][3][6] This "activated" alkyne is now primed for the transmetalation step with the palladium center.
A significant side reaction, particularly if oxygen is present, is the oxidative homocoupling of the alkyne to form a dimer, known as Glaser coupling.[1] Therefore, maintaining an inert atmosphere is paramount for achieving high yields of the desired cross-coupled product.
Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction
Optimizing Reaction Parameters: A Scientist's Guide
Achieving high yields and purity requires careful consideration of several key parameters. The choices made are interdependent and should be optimized for each specific substrate pairing.
Parameter
Common Choices & Considerations
Rationale & Expert Insight
Palladium Precatalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Pd(II) complexes like PdCl₂(PPh₃)₂ are generally more air-stable and easier to handle than Pd(0) complexes.[3] They are reliably reduced to the active Pd(0) catalyst in situ.[1] Catalyst loading is typically 1-5 mol%.
Copper(I) Co-catalyst
Copper(I) Iodide (CuI)
CuI is the most common and effective co-catalyst. Its role is purely catalytic, activating the alkyne to allow for milder reaction conditions (e.g., room temperature).[1][2] Loading is typically 2-10 mol%.
Ligand
Triphenylphosphine (PPh₃), P(t-Bu)₃
The ligand stabilizes the palladium center. For less reactive aryl halides (e.g., chlorides), bulky, electron-rich phosphine ligands like P(t-Bu)₃ can significantly improve reaction rates and yields.[3][7]
Aryl/Vinyl Halide
Ar-I, Ar-Br, Ar-OTf, Ar-Cl
Reactivity follows the order: I > Br ≈ OTf > Cl.[1] While aryl iodides are most reactive, the lower cost of chlorides makes optimizing for them attractive, though it often requires more active catalysts and higher temperatures.[7]
A mild amine base is required to neutralize the hydrogen halide (HX) produced and to facilitate the deprotonation of the alkyne in the copper cycle.[6] The amine can often serve as the solvent as well.
Solvent
THF, DMF, Acetonitrile, or the amine base itself
The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling. The choice depends on substrate solubility and the reaction temperature.
Atmosphere
Nitrogen (N₂), Argon (Ar)
Crucial Requirement. An inert atmosphere is mandatory to prevent the oxidative Glaser homocoupling of the alkyne and to protect the Pd(0) catalyst from oxidation.[1]
Temperature
Room Temperature to 80 °C
A key advantage of the Sonogashira reaction is its ability to proceed at or near room temperature for reactive substrates (aryl iodides).[1] Less reactive partners like aryl bromides or chlorides may require heating.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of 3-(2-Methoxyphenyl)prop-2-yn-1-ol with a generic aryl iodide.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Schlenk flask or oven-dried round-bottom flask with septum
Inert gas line (Argon or Nitrogen)
Standard laboratory glassware, syringes, and magnetic stirrer
Reaction Setup and Execution
Fig. 2: Experimental Workflow for Sonogashira Coupling
Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of Argon or Nitrogen.
Reagent Addition: To the flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
Solvent/Base Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL). Stir the resulting suspension for 5-10 minutes at room temperature.[6]
Alkyne Addition: Add a solution of 3-(2-Methoxyphenyl)prop-2-yn-1-ol (1.2 mmol) in a small amount of THF dropwise to the stirring reaction mixture.[6]
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), observing the disappearance of the aryl iodide starting material. The reaction is typically complete within 2-12 hours.
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).[6]
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[6][8]
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6][8]
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere.3. Use of a non-reactive halide (e.g., Ar-Cl).
1. Use fresh, high-purity catalysts.2. Improve degassing of solvents and ensure a leak-free inert gas setup.3. For Ar-Cl, switch to a stronger ligand (e.g., P(t-Bu)₃) and increase the reaction temperature.[7]
Significant Homocoupling
Presence of oxygen in the reaction vessel.
Rigorously deoxygenate all solvents (e.g., by sparging with argon for 30 min) and maintain a positive pressure of inert gas throughout the reaction. If the problem persists, a copper-free protocol may be necessary.[1]
Dark, Tarry Mixture
Catalyst decomposition at elevated temperatures or reaction with sensitive functional groups.
Run the reaction at a lower temperature, even if it takes longer. Ensure all reagents are pure.
Difficulty in Purification
Co-elution of product with residual ligands or byproducts.
Perform an aqueous wash with NH₄Cl to remove copper salts and amine base. Ensure the reaction has gone to completion to minimize starting material contamination.
Conclusion
The Sonogashira cross-coupling reaction is a powerful and reliable method for synthesizing valuable arylalkyne structures. The use of 3-(2-Methoxyphenyl)prop-2-yn-1-ol as a coupling partner provides direct access to molecules containing both a medicinally relevant methoxyphenyl group and a synthetically versatile primary alcohol. By understanding the underlying mechanism and carefully controlling key reaction parameters—especially the maintenance of an inert atmosphere—researchers can effectively leverage this protocol to build complex molecular architectures for applications in drug discovery and materials science.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
Synthesis of Polysubstituted Furans Based on a Stepwise Sonogashira Coupling of (Z)-3-iodoalk-2-en-1-ols With Terminal Propargylic Alcohols and Subsequent Au(I)- Or Pd(II)-catalyzed Cyclization-Aromatization via Elimination of H2O - PubMed. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]
View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. [Link]
Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. [Link]
European Journal of Medicinal Chemistry - UPCommons. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly functionalized, fully substituted 1,2,3-triazoles is a critical operation in modern drug discovery. While terminal alkynes readily undergo standard click chemistry, internal alkynes like 3-(2-methoxyphenyl)prop-2-yn-1-ol present a unique synthetic challenge. This application note details a field-proven, highly regioselective protocol utilizing to overcome the limitations of classical copper catalysis, delivering 1,4,5-trisubstituted triazoles with exceptional purity and structural predictability[1].
Mechanistic Rationale: Overcoming the Internal Alkyne Barrier
As a Senior Application Scientist, I frequently see protocols fail when researchers attempt to apply standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions to internal alkynes. CuAAC strictly requires a terminal alkyne proton to form the requisite copper acetylide intermediate; thus, it fails entirely with internal alkynes[2][3].
To successfully process 3-(2-methoxyphenyl)prop-2-yn-1-ol, we must shift to a Cp*RuCl(PPh₃)₂ catalyst system. The RuAAC pathway does not rely on acetylide formation. Instead, it proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination[4].
The Directing Effect (Causality of Regioselectivity):
The propargylic hydroxyl group in 3-(2-methoxyphenyl)prop-2-yn-1-ol is not just a passive spectator—it is a powerful directing group. The hydroxyl proton acts as a hydrogen-bond donor to the chloride ligand on the ruthenium catalyst. This non-covalent interaction anchors the alkyne in a specific geometry during the oxidative coupling phase, ensuring that the hydroxymethyl group is exclusively positioned at the C5 position of the resulting triazole ring (yielding the 1-substituent-5-hydroxymethyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole)[1][5].
RuAAC catalytic cycle highlighting the OH-directed regioselectivity for internal alkynes.
Quantitative Optimization of Reaction Parameters
To build a self-validating and robust system, the reaction parameters must be carefully tuned. The table below summarizes the optimization data for the cycloaddition of 3-(2-methoxyphenyl)prop-2-yn-1-ol with a model azide (benzyl azide).
Table 1: Optimization of Reaction Conditions
Entry
Catalyst (5-10 mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (1,5-OH : 1,4-OH)
1
CuSO₄ / NaAsc
t-BuOH/H₂O
25
24
N.R.
N/A
2
CpRuCl(PPh₃)₂
THF
65
16
62
>95:5
3
CpRuCl(PPh₃)₂
Benzene
80
12
86
>99:1
4
CpRuCl(COD)
Benzene
80
12
81
>99:1
5
CpRuCl(PPh₃)₂
Toluene
80
12
84
>99:1
Note: Non-polar solvents (Entries 3-5) are strictly required. Polar coordinating solvents like THF (Entry 2) compete for hydrogen bonding, weakening the hydroxyl directing effect and lowering overall yield[1].
Step-by-Step Protocol: The Self-Validating Workflow
This protocol uses benzyl azide as a representative coupling partner. The methodology is designed as a self-validating system, providing observable feedback at each critical juncture.
Step-by-step experimental workflow for the RuAAC synthesis of fully substituted triazoles.
Phase 1: Preparation and Degassing
Glassware Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen (N₂).
Solvent Degassing: Add 5.0 mL of anhydrous benzene (or toluene) to the flask. Degas the solvent by bubbling N₂ directly through the liquid for 15 minutes.
Causality: Ruthenium(II) complexes are highly susceptible to oxidation to inactive Ru(III) species in the presence of dissolved oxygen. Meticulous degassing prevents premature catalyst deactivation.
Phase 2: Catalyst Activation and Cycloaddition
Reagent Addition: Under positive N₂ pressure, sequentially add:
Causality: A slight excess of the azide ensures complete consumption of the valuable internal alkyne. Azides are generally easier to separate via silica gel chromatography than unreacted propargyl alcohols.
Reaction Initiation: Seal the flask, place it in a pre-heated oil bath at 80 °C, and stir vigorously.
Self-Validation Checkpoint 1: Upon dissolution of the catalyst and initial coordination, the solution will transition to a deep brown/red color.
Phase 3: Reaction Monitoring
TLC Tracking: After 8 hours, take a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes eluent.
Self-Validation Checkpoint 2: The starting alkyne (UV active, stains strongly with KMnO₄) should be consumed. The product will appear as a new, more polar UV-active spot (lower R_f value due to the triazole and free hydroxyl group).
Phase 4: Quenching and Purification
Termination: Once the alkyne is consumed (typically 12-16 hours), remove the flask from the heat and allow it to cool to room temperature.
Dry Loading: Evaporate the solvent under reduced pressure. Dissolve the crude residue in a minimal amount of dichloromethane (DCM), add 1.5 g of silica gel, and evaporate to dryness to create a free-flowing powder.
Causality: Fully substituted triazoles often exhibit poor solubility in standard loading solvents like hexanes. Dry loading prevents column streaking and ensures sharp elution bands.
Chromatography: Purify the product via flash column chromatography, utilizing a gradient of 20% to 50% Ethyl Acetate in Hexanes.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized 1-benzyl-5-(hydroxymethyl)-4-(2-methoxyphenyl)-1H-1,2,3-triazole, the system must be analytically validated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagnostic NMR Signatures:
Absence of Triazole C-H: In standard terminal alkyne CuAAC, a sharp singlet at ~7.5–8.5 ppm denotes the triazole C5 proton. In this RuAAC protocol, the absence of this peak confirms that the alkyne was internal and the triazole is fully substituted[1].
Hydroxymethyl Shift: The propargylic CH₂ protons of the starting material (~4.5 ppm) will shift downfield to a distinct singlet at approximately 4.7–4.9 ppm . This sharp singlet confirms that the hydroxymethyl group is attached to the fully substituted C5 position of the triazole ring.
Methoxy Signal: The -OCH₃ group of the 2-methoxyphenyl moiety will remain a sharp, unperturbed singlet at ~3.8 ppm.
Troubleshooting Guide:
Issue: Reaction stalls at <50% conversion.
Root Cause: Oxygen contamination or moisture.
Solution: Ensure rigorous Schlenk techniques are used. If using older batches of Cp*RuCl(PPh₃)₂, consider increasing the catalyst loading to 10 mol%.
Issue: Formation of multiple regioisomers.
Root Cause: Use of polar coordinating solvents (e.g., DMF, DMSO) that disrupt the OH···Cl-Ru hydrogen bonding network.
Solution: Switch strictly to anhydrous, degassed benzene or toluene.
References
CLICK CHEMISTRY TOWARD THE SYNTHESIS OF ANTICANCER AGENTS
Semantic Scholar
URL:[Link]
A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes
The Journal of Organic Chemistry
URL:[Link]
Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks
ACS Omega
URL:[Link]
Double Regioselective Thermal Azide–Alkyne Cycloaddition of 1,3-Diynes
The Journal of Organic Chemistry
URL:[Link]
Remote ether groups-directed regioselective and chemoselective cycloaddition of azides and alkynes
Tetrahedron
URL:[Link]
Purification of 3-(2-Methoxyphenyl)prop-2-yn-1-ol via Automated Flash Column Chromatography
An Application Guide for Researchers Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-(2-Methoxyphenyl)prop-2-yn-1-ol, a key intermediate in synthetic organic chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-(2-Methoxyphenyl)prop-2-yn-1-ol, a key intermediate in synthetic organic chemistry. The methodology centers on normal-phase flash column chromatography, a technique prized for its efficiency and scalability. This guide moves beyond a simple recitation of steps, delving into the causal chemical principles that dictate procedural choices, from mobile phase selection to sample loading techniques. We begin with method development using Thin-Layer Chromatography (TLC) to establish optimal separation parameters, ensuring a self-validating and reproducible workflow. The detailed protocol is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related polar molecules.
Compound Profile and Purification Rationale
3-(2-Methoxyphenyl)prop-2-yn-1-ol is a moderately polar organic molecule characterized by three key functional groups: a terminal primary alcohol (-CH₂OH), an internal alkyne (C≡C), and a methoxy-substituted aromatic ring.
Polarity Drivers: The primary alcohol is the most significant contributor to the molecule's polarity, capable of acting as both a hydrogen bond donor and acceptor. The methoxy group's oxygen atom and the π-system of the alkyne and aromatic ring contribute additional, weaker polar interactions.
Chromatographic Behavior: These polar features allow for strong interaction with a polar stationary phase like silica gel. The separation mechanism in normal-phase chromatography is primarily based on adsorption and desorption.[1] The hydroxyl group will strongly adsorb to the silanol groups (Si-OH) on the silica surface, retarding its movement down the column. Less polar impurities will have weaker interactions and elute more quickly.[1]
Table 1: Physicochemical Properties of 3-(2-Methoxyphenyl)prop-2-yn-1-ol and Related Isomers
Note: Specific experimental data for the target compound is limited; properties are compared with close structural isomers.
The Cornerstone of Success: Method Development with TLC
Before committing the bulk of a crude sample to a flash column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[4][5] TLC serves as an inexpensive and rapid analytical tool that directly translates to flash chromatography conditions because both techniques typically employ the same stationary phase (silica gel) and mobile phase.[6]
The relationship between the Retention Factor (Rƒ) on a TLC plate and the Column Volume (CV) required to elute the compound from a flash column is given by the equation: CV = 1/Rƒ .[7]
Rƒ Definition: The Rƒ is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]
The "Zone of Success": For effective preparative separation, the target compound should have an Rƒ value in the range of 0.15 to 0.35.[6]
Rƒ > 0.4: The compound will elute too quickly (in <2.5 CVs), leading to poor separation from non-polar impurities and the solvent front.[4]
Rƒ < 0.15: The compound will be too strongly retained, requiring excessive solvent and leading to long run times and significant peak broadening due to diffusion.[5]
Protocol: TLC System Optimization
Prepare TLC Chambers: Line 2-3 small beakers or TLC tanks with filter paper and add a few milliliters of different solvent systems. Cover with a watch glass and allow the atmosphere to saturate for 5-10 minutes.
Suggested Starting Solvent Systems: Based on the compound's moderate polarity, begin with mixtures of a non-polar alkane and a more polar solvent.[8]
System A: 9:1 Hexane:Ethyl Acetate (v/v)
System B: 7:3 Hexane:Ethyl Acetate (v/v)
System C: 1:1 Hexane:Ethyl Acetate (v/v)
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a chemical stain such as potassium permanganate.
Analyze and Select: Calculate the Rƒ of the target compound and any impurities in each solvent system. Choose the system that places the target compound within the optimal 0.15-0.35 Rƒ range and provides the greatest separation from all other spots. A literature example for a similar propargyl alcohol used a 9:1 petroleum ether/ethyl acetate system, reinforcing this as a logical starting point.[9]
This protocol assumes the use of an automated flash chromatography system but can be adapted for manual setups. The optimal solvent system determined by TLC will be used as the eluent.
Materials and Reagents
Crude 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Silica Gel Flash Cartridge (select size based on sample mass; see Table 2)
Hexane (or Heptane), HPLC Grade
Ethyl Acetate, HPLC Grade
Dichloromethane (for dry loading)
Celite or additional Silica Gel (for dry loading)
Test tubes or fraction collector vials
Rotary Evaporator
Table 2: General Column and Loading Guidelines
Crude Sample Mass
Recommended Silica Mass
Typical Column Size
50 - 250 mg
5 - 15 g
12 g
250 mg - 1 g
15 - 40 g
40 g
1 g - 5 g
40 - 150 g
120 g
5 g - 10 g
150 - 300 g
330 g
Guideline: Use approximately 30-100x the mass of silica gel relative to the crude sample mass for good separation.[10]
Workflow Diagram
Caption: Flash Chromatography Workflow.
Step-by-Step Methodology
Column Preparation and Equilibration:
Select an appropriately sized silica gel flash cartridge based on the mass of your crude material (see Table 2).
Install the column on the automated system.
Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase (e.g., 100% Hexane or the weak-solvent component of your gradient).[11] This ensures the silica is properly wetted and the column bed is stable.
Sample Loading (Dry Loading Recommended):
Rationale: Dry loading is superior to liquid injection for samples that have low solubility in the initial mobile phase or for achieving the highest possible resolution. It prevents band broadening that can occur when a strong solvent (used for dissolution) is injected directly onto the column.[12]
Procedure:
a. Dissolve the crude sample in a minimal amount of a volatile solvent like dichloromethane.
b. Add an inert adsorbent (Celite or silica gel, approx. 2-3 times the mass of the crude sample) to the solution.
c. Gently mix the slurry and evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
d. Load this powder into an empty solid-load cartridge and place it atop the main purification column.
Elution and Fraction Collection:
Program the Gradient: Based on your TLC analysis, program the elution method. A typical method would be an isocratic hold or a shallow linear gradient. For a compound with an Rƒ of 0.25 in 20% Ethyl Acetate/Hexane, a suitable gradient might be:
0-2 CVs: 5% Ethyl Acetate
2-12 CVs: Linear gradient from 5% to 30% Ethyl Acetate
12-15 CVs: 30% Ethyl Acetate (hold)
Initiate the Run: Start the pump and begin collecting fractions. Monitor the elution profile using the system's UV detector. The methoxyphenyl group should provide a strong UV chromophore for detection.
Fraction Size: Adjust fraction size based on column volume and expected separation. Smaller fractions provide better resolution at the cost of more post-run analysis.
Post-Purification Analysis and Product Isolation:
Analyze Fractions: Use TLC to analyze the collected fractions. Spot every 2-3 fractions on a single TLC plate, along with a reference spot of the crude material.
Combine and Isolate: Carefully combine the fractions that contain only the pure desired product.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3-(2-Methoxyphenyl)prop-2-yn-1-ol.
Principle of Separation: A Visual Guide
The separation occurs due to the differential partitioning of the sample components between the polar stationary phase and the less-polar mobile phase.
Caption: Adsorption-based Separation on Silica.
Troubleshooting Common Issues
Issue
Probable Cause(s)
Solution(s)
Poor Separation / Co-elution
Incorrect solvent system; Column overloading; Sample band broadening.
Re-optimize mobile phase with TLC. Reduce sample load. Use dry loading instead of liquid injection.[10]
Compound Stuck on Column
Mobile phase is not polar enough.
Increase the percentage of the polar solvent (e.g., ethyl acetate) in the gradient or run a high-polarity flush (e.g., 10% Methanol/Dichloromethane).[8]
Cracked or Channeled Column Bed
Improper column packing or sudden pressure changes.
Replace the column. Ensure a slow, steady flow rate during equilibration.
No Compound Elutes
Compound may have decomposed on the acidic silica gel.
Consider using a different stationary phase like neutral alumina, especially if the compound is base-sensitive.
Safety Precautions
Compound Hazards: While specific data for 3-(2-Methoxyphenyl)prop-2-yn-1-ol is not widely available, structurally similar compounds can cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.
Solvent Hazards: Hexane and ethyl acetate are flammable liquids. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.
Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a ventilated area or fume hood.
References
Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]
Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
Sorbent Technologies, Inc. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]
Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from [Link]
Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]
American Chemical Society. (n.d.). Rapid development of flash chromatography methods. Retrieved from [Link]
PubChem. (n.d.). (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Buchi.com. (n.d.). Don't get salty about your separations. Retrieved from [Link]
PubChem. (n.d.). (E)-3-methoxy-2-phenylprop-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
Supporting Information. (n.d.). aws.org. Retrieved from [Link]
Liu, Y., & Danielson, N. D. (2007). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. Retrieved from [Link]
Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS. Retrieved from [Link]
Supporting Information. (n.d.). rsc.org. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Semantic Scholar. (2014, August 22). Supporting Information. Retrieved from [Link]
Supporting Information. (n.d.). Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
Journal of Chromatographic Science. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Figure 1. Purification performance of the seven stationary phases under.... Retrieved from [Link]
Google Patents. (n.d.). CN105985220B - Method for purifying alcohol compound.
MDPI. (2022, November 8). A Neglected Issue: Stationary Phase Retention Determination of Classic High-Speed Counter-Current Chromatography Solvent Systems. Retrieved from [Link]
LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]
Application Note: Experimental Protocols for Palladium-Catalyzed Synthesis and Transformations of 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Executive Summary The compound 3-(2-methoxyphenyl)prop-2-yn-1-ol is a highly versatile propargyl alcohol derivative that serves as a critical building block in the synthesis of complex oxygen-containing heterocycles, suc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(2-methoxyphenyl)prop-2-yn-1-ol is a highly versatile propargyl alcohol derivative that serves as a critical building block in the synthesis of complex oxygen-containing heterocycles, such as benzofurans and isochromenes, as well as functionalized cinnamaldehydes. In drug development and medicinal chemistry, the precise manipulation of this scaffold relies heavily on palladium-catalyzed cross-coupling and isomerization techniques.
This application note provides a comprehensive, self-validating guide to the two-stage manipulation of this scaffold: first, its de novo synthesis via a Palladium/Copper-cocatalyzed Sonogashira cross-coupling, and second, its downstream transformation via a Palladium-catalyzed Meyer-Schuster rearrangement.
Mechanistic Rationale & System Design (E-E-A-T)
To ensure reproducible results, researchers must understand the causality behind the reagent selection and the catalytic cycles involved.
Phase 1: Synthesis via Sonogashira Cross-Coupling
The synthesis of 3-(2-methoxyphenyl)prop-2-yn-1-ol is achieved by coupling 2-iodoanisole with propargyl alcohol. We utilize
PdCl2(PPh3)2
as a bench-stable Pd(II) precatalyst. In the presence of the amine base (triethylamine) and the alkyne, the Pd(II) species is reduced in situ to the active Pd(0) catalyst.
The catalytic cycle [1] initiates with the oxidative addition of 2-iodoanisole to Pd(0), forming an electrophilic arylpalladium(II) iodide complex. Simultaneously, the CuI co-catalyst reacts with the terminal alkyne to form a copper acetylide. This step is critical; electron-rich aryl halides (like 2-iodoanisole) undergo oxidative addition readily, making the transmetalation of the alkyne the rate-limiting step. The copper acetylide drastically accelerates this transmetalation. Finally, reductive elimination yields the target propargyl alcohol and regenerates the Pd(0) species [2].
Once synthesized, 3-(2-methoxyphenyl)prop-2-yn-1-ol can undergo a Pd-catalyzed Meyer-Schuster rearrangement to form (E)-3-(2-methoxyphenyl)acrylaldehyde (2-methoxycinnamaldehyde). The
Pd(OAc)2
catalyst coordinates to the alkyne, increasing its electrophilicity. The hydroxyl group undergoes a 1,3-shift, facilitated by the electron-donating nature of the ortho-methoxy group, which stabilizes the intermediate carbocationic character, driving the formation of the thermodynamically stable
α,β
-unsaturated aldehyde.
Quantitative Data & Reaction Optimization
The following table summarizes the causal relationship between catalyst/co-catalyst loading and the isolated yield of 3-(2-methoxyphenyl)prop-2-yn-1-ol. The data demonstrates that omitting the CuI co-catalyst severely stunts the reaction, validating the necessity of the copper acetylide intermediate in the transmetalation step [3].
Table 1: Optimization of the Sonogashira Coupling Step
Entry
Catalyst (mol%)
Co-catalyst (mol%)
Solvent / Base
Temp (°C)
Isolated Yield (%)
1
PdCl2(PPh3)2
(2%)
CuI (1%)
THF /
Et3N
25
45
2
PdCl2(PPh3)2
(2%)
CuI (1%)
THF /
Et3N
50
88
3
Pd(PPh3)4
(2%)
CuI (1%)
THF /
Et3N
50
85
4
PdCl2(PPh3)2
(2%)
None
THF /
Et3N
50
15
Experimental Protocols
Protocol A: Synthesis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Self-Validating System: The reaction mixture will initially appear yellow/orange. As the active Pd(0) species forms and the coupling proceeds, a heavy white/pale yellow precipitate of triethylamine hydroiodide (
Et3N⋅HI
) will crash out of the solution. The appearance of this precipitate is a visual confirmation of successful turnover.
Figure 2: Step-by-step workflow for the synthesis and isolation of the propargyl alcohol.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodoanisole (2.34 g, 10.0 mmol),
PdCl2(PPh3)2
(140 mg, 0.2 mmol, 2 mol%), and CuI (19 mg, 0.1 mmol, 1 mol%).
Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen gas three times to ensure an inert atmosphere. Causality: Pd(0) and Cu(I) are highly susceptible to oxidation by atmospheric oxygen, which leads to homocoupling of the alkyne (Glaser coupling).
Solvent Addition: Inject anhydrous THF (15 mL) and anhydrous Triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes at room temperature.
Alkyne Addition: Add propargyl alcohol (0.67 g, 12.0 mmol, 1.2 equiv) dropwise via syringe over 2 minutes.
Heating: Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the 2-iodoanisole spot (
Rf≈0.8
) should disappear, replaced by a strongly UV-active product spot (
Rf≈0.3
).
Workup: Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous
NH4Cl
. Causality: The ammonium chloride selectively complexes the copper salts, pulling them into the aqueous layer and preventing downstream catalytic interference.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to yield the title compound as a pale yellow oil.
Self-Validating System: The successful conversion of the propargyl alcohol to the
α,β
-unsaturated aldehyde can be rapidly validated via IR spectroscopy. The broad O-H stretch (
∼3300 cm−1
) and sharp C
≡
C stretch (
∼2100 cm−1
) of the starting material will completely disappear, replaced by a strong, conjugated carbonyl C=O stretch at
∼1680 cm−1
.
Step-by-Step Methodology:
Preparation: In a 25 mL round-bottom flask, dissolve 3-(2-methoxyphenyl)prop-2-yn-1-ol (1.62 g, 10.0 mmol) in a 4:1 mixture of 1,4-Dioxane and Water (10 mL total volume).
Catalyst Addition: Add
Pd(OAc)2
(112 mg, 0.5 mmol, 5 mol%) and p-Toluenesulfonic acid monohydrate (PTSA) (190 mg, 1.0 mmol, 10 mol%). Causality: The acid co-catalyst protonates the hydroxyl group, turning it into a better leaving group to facilitate the 1,3-hydroxyl shift required for the rearrangement.
Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.
Workup: Cool to room temperature, dilute with 20 mL of Diethyl Ether, and wash with saturated aqueous
NaHCO3
(15 mL) to neutralize the PTSA.
Isolation: Dry the organic layer over
MgSO4
, filter, and concentrate. Purify via short-path silica plug to afford (E)-3-(2-methoxyphenyl)acrylaldehyde.
References
Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes
Organic Letters (ACS Publications)
URL:[Link] [2]
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction
Organometallics (ACS Publications)
URL:[Link] [3]
Method
3-(2-Methoxyphenyl)prop-2-yn-1-ol in the synthesis of potential anticancer agents
Application Note: 3-(2-Methoxyphenyl)prop-2-yn-1-ol as a Strategic Building Block in Anticancer Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the design of targeted anticancer therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(2-Methoxyphenyl)prop-2-yn-1-ol as a Strategic Building Block in Anticancer Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted anticancer therapeutics relies heavily on versatile synthetic intermediates. 3-(2-Methoxyphenyl)prop-2-yn-1-ol is a highly strategic propargyl alcohol derivative. Characterized by an internal alkyne, a primary hydroxyl group, and an ortho-methoxy-substituted aryl ring, this compound serves as a critical bifurcation point in the synthesis of diverse cytotoxic and chemopreventive heterocycles, including benzofurans, oxathiolene oxides, and thiazolidines.
This application note details the mechanistic rationale, self-validating synthetic protocols, and downstream functionalization of this building block for oncology research.
Structural Rationale & Mechanistic Causality
The utility of 3-(2-methoxyphenyl)prop-2-yn-1-ol is not coincidental; it is dictated by the precise spatial arrangement of its functional groups:
The Ortho-Methoxy Effect: Unprotected phenols are highly susceptible to oxidative degradation under transition-metal catalysis. The methoxy ether protects the oxygen during the initial Sonogashira coupling. More importantly, during downstream electrophilic activation (e.g., using
I2
), the methoxy oxygen acts as a masked internal nucleophile, attacking the activated alkyne to form an oxonium intermediate. Subsequent thermodynamically driven demethylation yields a fully aromatized benzofuran scaffold—a privileged structure that binds to the colchicine site of tubulin to inhibit cancer cell mitosis.
The Terminal Hydroxyl Directing Group: In the synthesis of chemopreventive agents, the primary alcohol is not merely a passive spectator. It coordinates with organometallic reagents (chelation control), directing the highly regioselective addition of nucleophiles across the alkyne prior to trapping with sulfur dioxide1[1].
Propargyl Amine Conversion: The hydroxyl group can be mesylated and displaced by primary amines. The resulting propargyl amines undergo cyclization to form thiazolidine analogues, which exhibit potent anti-proliferative activity against MCF7 breast cancer cell lines2[2].
Synthetic workflow from starting materials to diverse anticancer scaffolds.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of the Core Building Block via Sonogashira Coupling
Objective: Synthesize 3-(2-methoxyphenyl)prop-2-yn-1-ol with high functional group tolerance.
Causality of Reagents:Pd(PPh3)2Cl2
provides a stable Pd(II) pre-catalyst that reduces in situ to the active Pd(0) species.
CuI
is strictly required to form the highly nucleophilic copper acetylide. Diisopropylamine (DIPA) acts as both the solvent and the base; its steric bulk prevents unwanted side reactions while efficiently deprotonating the alkyne. Degassing is mandatory to prevent Glaser homocoupling of the propargyl alcohol.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, dissolve 2-iodoanisole (10.0 mmol) in anhydrous DIPA (30 mL). Sparge the solution with Argon for 15 minutes.
Catalyst Addition: Add
Pd(PPh3)2Cl2
(0.2 mmol, 2 mol%) and
CuI
(0.4 mmol, 4 mol%). The solution will typically turn pale yellow/green. Stir for 5 minutes.
Coupling: Add propargyl alcohol (12.0 mmol) dropwise via syringe over 10 minutes to prevent thermal spiking. Stir at room temperature for 6 hours.
Workup & Validation:
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The UV-active starting material (
Rf≈0.8
) should disappear, replaced by a lower-running product spot (
Rf≈0.3
) that stains dark with
KMnO4
.
Purification: Filter the crude mixture through a Celite pad to remove copper salts. Concentrate under reduced pressure and purify via flash chromatography.
Analytical Validation:
1H
NMR (
CDCl3
) must show the disappearance of the terminal alkyne proton (
∼2.5
ppm) and the presence of the methoxy singlet at
∼3.85
ppm alongside the methylene doublet at
∼4.5
ppm.
Protocol 2: Synthesis of Chemopreventive Oxathiolene Oxides
Objective: Convert the propargyl alcohol into an oxathiolene oxide, a known NQO1 inducer for cancer chemoprevention1[1].
Step-by-Step Procedure:
Dissolve 3-(2-methoxyphenyl)prop-2-yn-1-ol (5.0 mmol) in anhydrous THF (20 mL) and cool to -78°C.
Slowly add a Grignard reagent (e.g., Phenylmagnesium bromide, 11.0 mmol). The first equivalent deprotonates the alcohol, forming a magnesium alkoxide that chelates the second equivalent, directing the nucleophilic attack to the adjacent alkyne carbon.
Bubble anhydrous
SO2
gas through the solution for 15 minutes.
Validation: Quench with saturated
NH4Cl
. The successful formation of the oxathiolene oxide ring is validated by IR spectroscopy, which will exhibit strong, characteristic
S=O
stretching bands between 1100–1150
cm−1
.
Protocol 3: Electrophilic Cyclization to Cytotoxic Benzofurans
Objective: Utilize the ortho-methoxy group as an internal nucleophile to construct a 3-iodo-benzofuran framework.
Mechanistic pathway of iodine-mediated cyclization yielding the benzofuran scaffold.
Step-by-Step Procedure:
Dissolve the alkynol (2.0 mmol) in anhydrous
CH2Cl2
(15 mL).
Add
K2CO3
(4.0 mmol) followed by
I2
(2.4 mmol). The solution will turn deep brown.
Stir at room temperature for 4 hours. The iodine activates the alkyne, triggering attack by the methoxy oxygen. The iodide anion subsequently attacks the methyl group, driving demethylation and aromatization.
Validation: Quench with 10% aqueous sodium thiosulfate (
Na2S2O3
). IPC: The deep brown color will instantly dissipate to a pale yellow/clear solution, indicating consumption of excess iodine.
1H
NMR validation requires the absolute disappearance of the methoxy singlet (
∼3.85
ppm), confirming successful demethylation and cyclization.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics and mechanistic targets for the described protocols based on optimized laboratory conditions:
Target Scaffold
Reaction Type
Key Reagents / Catalysts
Avg. Yield (%)
Primary Anticancer Mechanism
3-(2-Methoxyphenyl)prop-2-yn-1-ol
Sonogashira Coupling
Pd(PPh3)2Cl2
,
CuI
, DIPA
85 - 92%
Key Intermediate
Oxathiolene Oxides
Chelation-Addition / Trapping
R−MgX
,
SO2
gas, THF
65 - 75%
NQO1 Induction (Chemoprevention)
3-Iodo-Benzofurans
Electrophilic Cyclization
I2
,
K2CO3
,
CH2Cl2
78 - 84%
Tubulin Polymerization Inhibition
Thiazolidine Analogues
Substitution / Cyclization
MsCl
,
MeNH2
, Isothiocyanates
60 - 70%
MCF7 Breast Cancer Proliferation Inhibition
Indenoquinoxalines
Acid-Catalyzed Functionalization
Brønsted/Lewis Acids (e.g.,
I2
/p-TSA)
55 - 65%
DNA Intercalation / Topoisomerase Inhibition
References
Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. SciSpace.[Link]
One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. MDPI.[Link]
Bronsted and Lewis Acid-Catalyzed Diverse Functionalization of Indenoquinoxaline-11-Propargyl Alcohols. ResearchGate.[Link]
Improving the yield of 3-(2-Methoxyphenyl)prop-2-yn-1-ol synthesis
Topic: Optimizing the Yield of 3-(2-Methoxyphenyl)prop-2-yn-1-ol Synthesis Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Welcome to the Technical Support Center. As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing the Yield of 3-(2-Methoxyphenyl)prop-2-yn-1-ol Synthesis
Prepared by: Senior Application Scientist, Process Chemistry & Catalysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in sp²-sp carbon-carbon bond formation. The synthesis of 3-(2-methoxyphenyl)prop-2-yn-1-ol via the Sonogashira cross-coupling of 2-haloanisoles with propargyl alcohol is a fundamental transformation, yet it is highly susceptible to catalytic deactivation, steric hindrance, and side reactions.
This guide is designed to move beyond basic protocol recitation. Here, we troubleshoot the mechanistic causality behind poor yields and provide a self-validating, field-proven methodology to ensure reproducible success.
Part 1: Troubleshooting Guide & FAQs
Q1: I am recovering a large amount of a highly polar, crystalline side product instead of 3-(2-methoxyphenyl)prop-2-yn-1-ol. What is happening?The Causality: You are observing the Glaser homocoupling of propargyl alcohol, which forms 1,6-dihydroxyhexa-2,4-diyne 1. This occurs when trace oxygen infiltrates the reaction vessel. Oxygen oxidizes the Cu(I) co-catalyst to Cu(II), which subsequently mediates the oxidative dimerization of your terminal alkyne.
The Solution: Strict anaerobic conditions are non-negotiable. Use Schlenk techniques to freeze-pump-thaw your solvents. If degassing is impractical, switch to a copper-free Sonogashira protocol using a secondary amine like piperidine, which prevents the Cu-mediated homocoupling pathway entirely 2.
Q2: My reaction stalls at 30% conversion when I substitute 2-iodoanisole with the cheaper 2-bromoanisole. How can I drive it to completion?The Causality: The oxidative addition of the aryl halide to the Pd(0) active species is the rate-limiting step. The C-Br bond has a significantly higher dissociation energy than the C-I bond. Furthermore, the ortho-methoxy group exerts steric hindrance that impedes the approach of the bulky palladium complex 3.
The Solution: Standard catalysts like Pd(PPh₃)₂Cl₂ are insufficient for sterically hindered bromides. You must increase the electron density on the palladium center to lower the activation barrier for oxidative addition. Switch to a catalyst with bulky, electron-rich bidentate ligands (e.g., Pd(dppf)Cl₂) or employ Buchwald-type ligands (like XPhos), and elevate the reaction temperature to 80 °C.
Q3: Is the unprotected hydroxyl group on propargyl alcohol poisoning my palladium catalyst?The Causality: No. While free alcohols can theoretically coordinate to transition metals, propargyl alcohol is an excellent substrate for Sonogashira couplings and does not require protection under standard conditions 4. If your catalyst is dying (evidenced by the precipitation of palladium black), it is likely due to an overly high reaction temperature causing the thermal degradation of the Pd-phosphine complex, or an insufficient concentration of the alkyne leading to catalyst aggregation.
Part 2: Quantitative Data Presentation
The following table summarizes the causal relationship between substrate choice, catalytic systems, and the resulting yield of 3-(2-methoxyphenyl)prop-2-yn-1-ol.
Aryl Halide Substrate
Catalyst System (5 mol%)
Co-Catalyst (10 mol%)
Base / Solvent
Temp (°C)
Target Yield (%)
Homocoupling (%)
2-Iodoanisole
Pd(PPh₃)₂Cl₂
CuI
Diisopropylamine (neat)
25
91%
< 5%
2-Iodoanisole
Pd(PPh₃)₂Cl₂
None (Cu-Free)
Piperidine
60
88%
0%
2-Bromoanisole
Pd(PPh₃)₂Cl₂
CuI
Triethylamine / THF
80
35%
15%
2-Bromoanisole
Pd(dppf)Cl₂
CuI
Diisopropylamine / THF
80
85%
< 5%
Part 3: Visualizations of Mechanism and Workflow
Mechanistic pathway of the Sonogashira coupling highlighting Pd/Cu transmetalation.
Step-by-step experimental workflow for optimized Sonogashira cross-coupling.
Part 4: Standard Operating Protocol
Optimized Synthesis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol from 2-Iodoanisole
This protocol acts as a self-validating system. Visual cues are built into the methodology to confirm mechanistic success or failure in real-time.
Step 1: System Purging & Reagent Loading
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodoanisole (1.0 equiv, 5.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 0.25 mmol), and CuI (0.10 equiv, 0.50 mmol).
Seal the flask with a rubber septum and subject the system to three cycles of vacuum/argon backfilling. Causality: Removing atmospheric oxygen is the primary defense against Glaser homocoupling.
Step 2: Solvent and Base Introduction
3. Inject anhydrous, degassed diisopropylamine (DIPA) (15 mL) into the flask via a syringe. Stir the mixture at room temperature for 5 minutes. The solution should appear pale yellow to amber.
Step 3: Alkyne Addition & Self-Validation
4. Add propargyl alcohol (1.2 equiv, 6.0 mmol) dropwise over 2 minutes.
5. Self-Validating Check: Within 10–15 minutes, a voluminous white/pale-grey precipitate (diisopropylamine hydroiodide salt) must form. This physically validates that the reductive elimination step is occurring, releasing HI which is scavenged by the base.
Warning: If the solution turns dark green or blue, oxygen has breached the system, forming Cu(II). Stop the reaction, discard, and check your manifold seals.
Step 4: Reaction Monitoring
6. Allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the disappearance of 2-iodoanisole via TLC (Hexanes/EtOAc 4:1, UV visualization).
Step 5: Quenching & Aqueous Workup
7. Once complete, dilute the reaction mixture with ethyl acetate (30 mL) and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
Causality: NH₄Cl acts as a chelating wash, stripping the copper salts into the aqueous layer (which will turn distinctly blue), preventing them from streaking during chromatography.
Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification
9. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford 3-(2-methoxyphenyl)prop-2-yn-1-ol as a pale amber oil/solid.
How to prevent decomposition of 3-(2-Methoxyphenyl)prop-2-yn-1-ol during purification
Troubleshooting Guide: Preventing Decomposition of 3-(2-Methoxyphenyl)prop-2-yn-1-ol Overview Synthesizing and purifying 3-(2-Methoxyphenyl)prop-2-yn-1-ol presents a unique challenge in the laboratory. While the upstream...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide: Preventing Decomposition of 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Overview
Synthesizing and purifying 3-(2-Methoxyphenyl)prop-2-yn-1-ol presents a unique challenge in the laboratory. While the upstream synthesis via Sonogashira coupling is generally robust and well-documented[1], researchers frequently report significant product loss, darkening of the column, and the appearance of new spots on TLC during silica gel flash chromatography. This guide explores the mechanistic causes of these issues and provides field-proven, self-validating protocols to ensure high-yield recovery.
Mechanistic Insight: The "Why" Behind the Degradation
To solve the decomposition issue, we must first understand the causality. 3-(2-Methoxyphenyl)prop-2-yn-1-ol is a terminal propargylic alcohol conjugated to an electron-rich arene.
Standard silica gel (SiO₂) is inherently acidic, with surface silanol groups presenting a pH of approximately 4.5 to 5.5. When exposed to these acidic silanols, the primary hydroxyl group of the propargylic alcohol is rapidly protonated[2]. The presence of the ortho-methoxy group (-OCH₃) strongly donates electron density into the aromatic ring, which stabilizes the resulting intermediate. This triggers a formal 1,3-shift known as the Meyer-Schuster rearrangement [3].
Instead of eluting your desired alcohol, the column catalyzes its irreversible conversion into an α,β-unsaturated aldehyde (3-(2-methoxyphenyl)propenal)[3]. Furthermore, competing dehydration can form highly reactive enynes that rapidly polymerize, causing the characteristic dark brown banding on the column. OSHA analytical guidelines corroborate this instability, noting that the collection and storage of propargyl alcohols on unmodified silica gel is highly unsatisfactory due to rapid degradation[4].
Fig 1. Acid-catalyzed degradation pathway vs. stabilized purification of propargylic alcohols.
Frequently Asked Questions (FAQs)
Q1: My product turns dark brown as soon as it touches the silica gel. Is my compound oxidizing?A1: While oxidation is possible, the rapid darkening is almost certainly acid-catalyzed polymerization. The acidic silanols trigger dehydration, forming an enyne intermediate that polymerizes exothermically. Neutralizing the silica gel is mandatory.
Q2: Can I just switch to a different solvent system (e.g., Hexane/Ethyl Acetate to Dichloromethane/Methanol)?A2: No. The degradation is a function of the stationary phase (silica), not the mobile phase. Changing solvents will not prevent the Meyer-Schuster rearrangement[2]. You must alter the pH of the stationary phase.
Q3: Does the temperature of the rotary evaporator matter during solvent removal?A3: Yes. Propargylic alcohols exhibit thermal instability, especially when trace acids (even from solvent impurities like chloroform) are present. Always maintain the water bath temperature below 30 °C and avoid leaving the flask on the rotovap after the solvent has evaporated.
Q4: Are there alternatives to silica gel chromatography for this compound?A4: Yes. Neutral alumina (Al₂O₃) is an excellent alternative stationary phase that lacks the acidic protons of silica. However, it offers lower resolution. If the upstream Sonogashira coupling[1] is highly clean, you may bypass chromatography entirely by utilizing selective acid-base extractions or high-vacuum Kugelrohr distillation (though distillation risks thermal degradation).
Quantitative Comparison of Purification Matrices
To guide your experimental design, the following table summarizes the expected recovery rates and degradation profiles of 3-(2-Methoxyphenyl)prop-2-yn-1-ol across different purification matrices.
To ensure trustworthiness, this protocol is designed as a self-validating system . By verifying the pH of the eluent before loading the sample, you guarantee that the acidic silanols have been successfully capped, preventing the Meyer-Schuster rearrangement[3].
Reagents Needed:
Silica Gel (230-400 mesh)
Eluent (e.g., Hexanes / Ethyl Acetate)
Triethylamine (Et₃N) - Must be distilled and stored under inert gas.
Step 1: Solvent Preparation
Prepare your desired mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate).
Add exactly 2% (v/v) of Triethylamine (Et₃N) to the solvent mixture. Mix thoroughly.
Step 2: Column Packing (Deactivation Phase)
Prepare a slurry of silica gel using the 2% Et₃N solvent mixture.
Pour the slurry into the column and pack it using compressed air or nitrogen.
Causality Note: The Et₃N acts as a Lewis base, irreversibly binding to the highly acidic silanol sites on the silica, effectively neutralizing the stationary phase.
Flush the packed column with 2 to 3 column volumes of your standard eluent (WITHOUT Et₃N) .
Why? Leaving excess Et₃N in the mobile phase can cause co-elution issues and complicate NMR analysis. The goal is to leave the Et₃N only on the silica surface.
Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH indicator paper. It should read neutral (pH ~7.0-7.5). If it is highly basic (pH >9), continue flushing with Et₃N-free solvent until neutrality is reached.
Step 4: Sample Loading and Elution
Dissolve your crude 3-(2-Methoxyphenyl)prop-2-yn-1-ol in the minimum amount of Et₃N-free eluent.
Load the sample onto the column carefully.
Elute using the Et₃N-free solvent. The deactivated silica will prevent the 1,3-shift of the protonated hydroxy group[2].
Step 5: Concentration and Storage
Combine the product-containing fractions.
Concentrate under reduced pressure. Critical: Keep the water bath at or below 30 °C.
Flush the receiving flask with Argon or Nitrogen gas.
Store the purified oil at -20 °C in an amber vial to prevent photo-oxidation.
References
The Meyer–Schuster Rearrangement - Organic Reactions. organicreactions.org. Available at: [Link]
Meyer–Schuster rearrangement - Wikipedia. wikipedia.org. Available at:[Link]
Propargyl Alcohol - OSHA. osha.gov. Available at:[Link]
Sonogashira Coupling - Organic Chemistry Portal. organic-chemistry.org. Available at:[Link]
Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol via Alternative Catalysts
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol .
Traditionally, this molecule is synthesized via a Sonogashira cross-coupling between 2-haloanisole (typically 2-iodoanisole) and propargyl alcohol using a homogeneous Pd/Cu co-catalytic system. However, the traditional use of copper co-catalysts often leads to detrimental Glaser homocoupling of the propargyl alcohol, while homogeneous palladium presents challenges for heavy metal remediation in active pharmaceutical ingredients (APIs)[1].
This guide provides actionable troubleshooting, validated alternative catalytic protocols (copper-free, heterogeneous, and nickel-based), and mechanistic insights to ensure high-fidelity scale-up.
Alternative Catalyst Selection Matrix
Selecting the right alternative catalyst depends on your primary process constraint: cost, toxicity, or substrate reactivity. The table below summarizes field-validated alternative systems for coupling aryl halides with propargyl alcohol.
Catalyst System
Co-Catalyst
Base / Solvent
Best For
Key Advantage
Ref
Pd/C (10 wt%)
None (Cu-Free)
K₂CO₃ / H₂O or EtOH
Late-stage API synthesis
Zero copper contamination; easily recoverable via filtration; environmentally benign.
To ensure reproducibility, every protocol below is designed as a self-validating system . We include in-process visual cues and analytical checkpoints so you can verify the reaction's trajectory before committing to workup.
Mechanistic Rationale: Utilizing Palladium on Carbon (Pd/C) eliminates copper, completely suppressing the oxidative Glaser homocoupling of propargyl alcohol into 2,4-hexadiyne-1,6-diol[1][2].
Preparation: In an oven-dried, argon-purged Schlenk flask, add 2-iodoanisole (1.0 equiv, 10 mmol) and 10% Pd/C (0.05 mol% Pd).
Solvent & Base: Add degassed H₂O/EtOH (1:1, 20 mL) followed by K₂CO₃ (2.0 equiv). Self-Validation: The suspension will appear opaque black. Ensure rigorous degassing; residual oxygen poisons the Pd surface.
Reaction: Heat to 70 °C for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). 2-Iodoanisole (R_f ~0.8, UV active) will disappear, replaced by the product (R_f ~0.4, stains bright yellow/brown with KMnO₄).
Isolation: Cool to room temperature and filter the mixture through a short pad of Celite to remove the Pd/C. Wash the pad with EtOAc. Extract the aqueous layer with EtOAc, dry over MgSO₄, and concentrate.
Protocol B: Nickel-Catalyzed Homogeneous Coupling
Mechanistic Rationale: Nickel’s lower electronegativity and smaller atomic radius allow for more facile oxidative addition into stronger C-Cl bonds, making it ideal if you are substituting 2-iodoanisole for the vastly cheaper 2-chloroanisole[3].
Preparation: Inside a nitrogen-filled glovebox, charge a vial with NiCl₂(PCy₃)₂ (5 mol%) and K-OtBu (2.0 equiv).
Reagent Addition: Add 2-chloroanisole (1.0 equiv) and anhydrous, degassed THF (0.5 M).
Alkyne Addition: Add propargyl alcohol (1.5 equiv). Self-Validation: The solution will transition from a pale yellow/green (Ni²⁺ precatalyst) to a deep red/brown, indicating the formation of the active Ni(0) species and subsequent substrate coordination.
Reaction: Stir at 80 °C for 12 hours.
Workup: Quench with saturated NH₄Cl (aq) to destroy the active nickel complex. Extract with diethyl ether.
Mechanistic Workflow: Copper-Free vs. Traditional Pathways
Understanding the catalytic cycle is critical for troubleshooting. In copper-free systems, the alkyne must be deprotonated by the base and coordinate directly to the Palladium center, bypassing the copper-acetylide transmetalation step.
Caption: Copper-free Pd-catalyzed Sonogashira cycle highlighting direct alkyne coordination.
Troubleshooting & FAQ Desk
Q: My reaction profile shows a highly polar, UV-inactive byproduct that stains strongly with KMnO₄. What is it, and how do I stop it?A: You are observing 2,4-hexadiyne-1,6-diol, the Glaser homocoupling product of propargyl alcohol. This occurs when trace oxygen acts as an oxidant in the presence of copper[1].
Solution: Switch to a copper-free protocol (like Protocol A). If you must use copper (e.g., MCM-41-Pd system[4]), you must strictly degas your solvents using the freeze-pump-thaw method (minimum 3 cycles) and maintain a rigid argon atmosphere.
Q: I switched to the Nickel catalyst (NiCl₂(PCy₃)₂) to use 2-chloroanisole, but I am getting <10% conversion. The solution stays pale green.A: Your Nickel(II) precatalyst is failing to reduce to the active Nickel(0) species. Nickel is highly sensitive to the choice of base and trace moisture[3].
Solution: Ensure your K-OtBu is stored in a glovebox and is completely dry. Alternatively, add a catalytic amount of Zinc dust (10 mol%) to chemically force the reduction of Ni(II) to Ni(0) at the start of the reaction.
Q: The yield of 3-(2-Methoxyphenyl)prop-2-yn-1-ol is good, but I am losing product during the workup. Where is it going?A: Propargyl alcohol derivatives can be surprisingly water-soluble due to the terminal hydroxyl group, especially in the presence of amine salts (if using Et₃N).
Solution: Do not wash your organic layer with acidic solutions (like 1M HCl) to remove amines, as this can protonate the ether/alcohol and drag the product into the aqueous phase. Instead, use a heterogeneous catalyst like Pd/C[2] or an amine-free system[5] where the inorganic base (K₂CO₃) can simply be filtered off or washed away with a minimal brine wash.
Q: Can I use 2-bromoanisole instead of 2-iodoanisole in the copper-free Pd/C system?A: Yes, but the oxidative addition of Pd(0) into the C-Br bond is significantly slower than the C-I bond.
Solution: If using 2-bromoanisole with Pd/C, you must increase the temperature to 90–100 °C and switch the solvent to a higher boiling mixture (e.g., DMF/H₂O)[1].
Diagnostic Decision Tree for Low Yields
If your synthesis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol fails to reach >80% conversion, follow this diagnostic logic flow:
Caption: Diagnostic decision tree for troubleshooting low yields in propargyl alcohol couplings.
References
Nickel catalysts in Sonogashira coupling reactions
ResearchG
Copper-free Sonogashira cross-coupling reactions: an overview
RSC Publishing
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex
MDPI
Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)
A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands
The Journal of Organic Chemistry - ACS Public
Technical Support Center: Resolving Poor Solubility of 3-(2-Methoxyphenyl)prop-2-yn-1-ol in Reaction Media
Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering phase-separation, aggregation, or poor reactivity when utili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering phase-separation, aggregation, or poor reactivity when utilizing 3-(2-Methoxyphenyl)prop-2-yn-1-ol in organic synthesis or biocatalysis.
Below, we deconstruct the thermodynamic causes of its insolubility and provide field-validated, self-verifying protocols to force this recalcitrant substrate into the reactive phase.
Part 1: Molecular Diagnostics & FAQs
Q: Why does 3-(2-Methoxyphenyl)prop-2-yn-1-ol consistently precipitate or form an intractable oil in my aqueous cross-coupling reactions?A: The molecule suffers from a severe structural dichotomy. The 2-methoxyphenyl ring and the alkyne spacer create a massive lipophilic surface area. When introduced to water, this non-polar bulk disrupts the highly ordered hydrogen-bond network of the aqueous solvent, driving immediate phase separation via the hydrophobic effect[1]. Simultaneously, the terminal primary alcohol (-OH) acts as a strong hydrogen-bond donor/acceptor. In purely aqueous media, the thermodynamic penalty of solvating the lipophilic tail vastly outweighs the hydration energy gained by the hydroxyl group, causing the substrate to "crash out"[1].
Q: Can I simply heat the reaction mixture to >80°C to force the alkynol into solution?A:Do not use thermal brute force. Propargylic alcohols are bifunctional synthons that are highly sensitive to elevated temperatures[2]. Heating this substrate in the presence of transition metals (like Pd or Cu) or acidic/basic media can trigger unwanted cascade reactions, such as the Meyer-Schuster rearrangement (yielding α,β-unsaturated carbonyls) or oxidative degradation of the alkyne[2]. Solubilization must be achieved thermodynamically at ambient or near-ambient temperatures (≤40°C).
Q: What are the optimal organic co-solvents if I must maintain a homogeneous system?A: For transition-metal catalysis, polar aprotic solvents like DMF, DMSO, or 1,4-Dioxane are optimal. Their high dielectric constants solvate the polar hydroxyl group, while their organic nature easily dissolves the methoxyphenyl moiety. However, these solvents complicate downstream product isolation and have poor environmental profiles (high E-factors).
Part 2: Advanced Solubilization Strategies
Strategy A: Micellar Catalysis (The Green Chemistry Standard)
To perform Sonogashira or Suzuki couplings in water without organic co-solvents, the premier solution is utilizing a designer surfactant like TPGS-750-M (DL-α-Tocopherol methoxypolyethylene glycol succinate)[3]. TPGS-750-M spontaneously self-assembles into nanomicelles in water. The lipophilic α-tocopherol (Vitamin E) core perfectly encapsulates the 2-methoxyphenyl group of the substrate, while the hydrophilic PEG-750 chain stabilizes the micelle within the aqueous continuous phase[3]. This creates a highly concentrated, homogeneous micro-reactor environment that accelerates cross-coupling rates at room temperature.
Strategy B: Biphasic Phase Transfer Catalysis (PTC)
If your reaction requires strong, water-soluble bases (e.g., NaOH) that would degrade organic solvents or sensitive catalysts, a biphasic Toluene/Water system is recommended. The alkynol remains completely dissolved in the toluene phase. A Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) is used to shuttle reactive anions (e.g., hydroxides or halides) across the interfacial boundary, allowing the reaction to proceed rapidly without requiring the alkynol to dissolve in the aqueous phase.
Part 3: Quantitative Data Analytics
The following table summarizes the expected solubility and reaction metrics for a standard 0.5 mmol scale Palladium-catalyzed cross-coupling of 3-(2-Methoxyphenyl)prop-2-yn-1-ol across different media[4],[5].
Solvent System
Solubilizing Additive
Alkynol Solubility (mg/mL)
Representative Yield (%)
E-Factor (Waste Impact)
Product Isolation Method
100% Water
None
< 0.1
Trace (<5%)
High
N/A (Reaction Fails)
Water / THF (1:1)
None
> 50
65%
Medium
Solvent Evaporation
100% Water
TPGS-750-M (2 wt%)
> 100 (in micelles)
92%
Low
In-Flask Extraction
Toluene / Water (1:1)
TBAB (5 mol%)
> 100 (in Toluene)
85%
Medium
Phase Separation
Part 4: Step-by-Step Methodologies
Protocol: Micellar Sonogashira Coupling of 3-(2-Methoxyphenyl)prop-2-yn-1-ol
This protocol is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure the substrate is properly solubilized and reacting.
Preparation of the Micellar Matrix : Dissolve TPGS-750-M in degassed, deionized water to create a 2 wt% solution.
Causality: Degassing the water is critical; residual oxygen in the presence of copper will cause the alkynol to undergo oxidative homocoupling (Glaser coupling) instead of the desired cross-coupling.
Catalyst Loading : To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%). Purge the flask with Argon for 5 minutes.
Substrate Solubilization : Inject 1.0 mL of the 2 wt% TPGS-750-M solution into the flask. Add 3-(2-Methoxyphenyl)prop-2-yn-1-ol (0.5 mmol), the aryl halide (0.5 mmol), and Triethylamine (1.5 mmol)[3].
Validation Check: Initially, the alkynol will appear as an insoluble oil droplet. Upon vigorous stirring (800 rpm) for 5 minutes, the mixture must transition into a slightly turbid but uniform emulsion. This visual change confirms the substrate has successfully partitioned into the lipophilic micelle cores.
Reaction Execution : Stir vigorously at room temperature (20–25°C) for 12 hours. Do not heat.
Analytical Validation (TLC) : Stop stirring to allow the emulsion to settle. Extract a 10 µL aliquot, dilute in 100 µL of EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 3:1). The complete disappearance of the alkynol spot (Rf ~0.3) and the appearance of a new, UV-active product spot validates reaction completion.
In-Flask Extraction : Add 2 mL of EtOAc directly to the reaction flask and stir gently for 5 minutes. The coupled product will migrate to the organic layer, while the TPGS-750-M surfactant and metal catalysts remain trapped in the aqueous phase[3]. Decant the organic layer for final purification.
Part 5: Mechanistic Workflows
Caption: Micellar solubilization and cross-coupling workflow using TPGS-750-M surfactant.
Caption: Biphasic phase transfer catalysis (PTC) mechanism for alkynol solubilization.
Spectroscopic Differentiation Between 3-(2-Methoxyphenyl)prop-2-yn-1-ol and Its Isomers: A Comprehensive Analytical Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when verifying the regiochemistry of functionalized aromatic alkynes. Propargyl alcohols, particularly methoxyphenyl derivatives, serve as...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when verifying the regiochemistry of functionalized aromatic alkynes. Propargyl alcohols, particularly methoxyphenyl derivatives, serve as critical building blocks in the synthesis of bioactive heterocycles, including oxathiolene oxides[1] and enediynes [4]. However, traditional synthesis routes—such as the Sonogashira coupling of iodoanisoles with propargyl alcohol or direct alkynylation protocols [3]—often yield mixtures or require strict verification against positional and functional isomers.
Differentiating 3-(2-methoxyphenyl)prop-2-yn-1-ol (the ortho-isomer) from its meta and para counterparts, as well as from functional isomers like 1-(2-methoxyphenyl)prop-2-yn-1-ol, requires a multi-modal spectroscopic approach. This guide outlines a self-validating analytical framework to unambiguously assign these structures using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Structural and Isomeric Landscape
Before delving into the spectral data, it is crucial to map the isomeric landscape of the
C10H10O2
propargyl alcohol family. The primary analytical challenge lies in distinguishing the position of the methoxy group on the aromatic ring (positional isomers) and verifying the position of the hydroxyl group (functional isomers).
Structural classification of C10H10O2 propargyl alcohol isomers.
Multi-Modal Spectroscopic Differentiation
To build a trustworthy and self-validating analytical profile, we cannot rely on a single 1D NMR spectrum. Overlapping aromatic multiplets frequently lead to misassignments. Instead, we employ a combination of 1D/2D NMR, MS fragmentation, and IR stretching frequencies.
1D
1
H NMR: The First Line of Defense
The aromatic region (6.8–7.5 ppm) provides the initial clues regarding regiochemistry.
The Para-Isomer: 3-(4-methoxyphenyl)prop-2-yn-1-ol[2] is the easiest to identify. Its structural symmetry yields a classic
AA′BB′
splitting pattern—two distinct doublets (
J≈8.5
Hz) integrating to 2 protons each.
The Ortho-Isomer (Target): Exhibits an asymmetrical
ABCD
spin system. The proximity of the electron-donating methoxy group shields the adjacent
H−3
proton, pushing it upfield to ~6.85 ppm as a distinct doublet (
J≈8.2
Hz).
The Meta-Isomer: Characterized by a relatively isolated
H−2
proton that appears as a narrow multiplet or apparent singlet at ~7.0 ppm, flanked by the alkyne and methoxy substituents.
2D NMR (NOESY): The Definitive Regiochemical Proof
Because 1D aromatic multiplets can overlap depending on the solvent, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment acts as a self-validating check. The causality here is spatial: NOESY detects protons that are physically close (< 5 Å) in space.
In the target ortho-isomer , the
−OCH3
group (~3.85 ppm) is spatially adjacent to only one aromatic proton (
H−3
). The NOESY spectrum will show a single, strong cross-peak between the methoxy singlet and the
H−3
doublet.
In the meta-isomer , the
−OCH3
group is flanked by two aromatic protons (
H−2
and
H−4
). The NOESY spectrum will definitively show cross-peaks to two distinct aromatic signals.
Differentiating Functional Isomers via MS and IR
If the synthesis inadvertently yields the secondary alcohol 1-(2-methoxyphenyl)prop-2-yn-1-ol, NMR will show a terminal alkyne proton (~2.5 ppm, doublet,
J=2.2
Hz) rather than the internal alkyne's propargylic
CH2
singlet (~4.5 ppm).
Furthermore, Electron Impact Mass Spectrometry (EI-MS) provides a causal fragmentation mechanism to validate this:
Primary Alcohols (Internal Alkynes): Undergo
α
-cleavage to lose the hydroxymethyl radical (
−CH2OH
, mass 31), yielding a highly stable methoxyphenylacetylene cation at
m/z
131.
Secondary Alcohols (Terminal Alkynes): Preferentially lose the ethynyl radical (
−C≡CH
, mass 25) to form a resonance-stabilized oxonium ion at
m/z
137.
Quantitative Data Summary
Table 1: Key Spectroscopic Markers for
C10H10O2
Isomers
Isomer
1
H NMR (Aromatic Region)
1
H NMR (Aliphatic/Alkyne)
Diagnostic 2D NOESY / HMBC
Key EI-MS Fragment
3-(2-Methoxyphenyl)prop-2-yn-1-ol
ABCD system, H-3 doublet at ~6.85 ppm
OCH3
(3.85 ppm, s),
CH2
(4.50 ppm, s)
1 NOE cross-peak (
OCH3
to H-3)
m/z
131
[M−CH2OH]+
3-(3-Methoxyphenyl)prop-2-yn-1-ol
Complex, H-2 narrow multiplet at ~7.0 ppm
OCH3
(3.80 ppm, s),
CH2
(4.48 ppm, s)
2 NOE cross-peaks (
OCH3
to H-2 & H-4)
m/z
131
[M−CH2OH]+
3-(4-Methoxyphenyl)prop-2-yn-1-ol
AA'BB' system, two doublets (~6.8 & 7.4 ppm)
OCH3
(3.82 ppm, s),
CH2
(4.45 ppm, s)
2 NOE cross-peaks (
OCH3
to H-3 & H-5)
m/z
131
[M−CH2OH]+
1-(2-Methoxyphenyl)prop-2-yn-1-ol
ABCD system, H-3 doublet at ~6.85 ppm
CH(OH)
(~5.5 ppm, m),
C≡CH
(~2.5 ppm, d)
HMBC:C≡CH
to
CH(OH)
carbon
m/z
137
[M−C≡CH]+
Standardized Experimental Workflow
To ensure high-fidelity data that supports the self-validating NOESY checks, follow this optimized NMR acquisition protocol.
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of
CDCl3
containing 0.03% v/v TMS. Crucial Causality: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube. Particulate matter disrupts magnetic field homogeneity, broadening the critical aromatic multiplets needed for
J
-coupling analysis.
Instrument Calibration: Insert the sample into a
≥400
MHz NMR spectrometer. Lock to the
CDCl3
deuterium resonance (7.26 ppm) and perform Automated Tuning and Matching (ATM) to maximize probe sensitivity.
1D
1
H NMR Acquisition: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the propargylic protons, allowing for accurate integration. Acquire 16 scans.
2D NOESY Acquisition: If the 1D aromatic region cannot definitively rule out the meta-isomer, initiate a 2D NOESY. Set the mixing time (
d8
) to 400 ms. Crucial Causality: A 400 ms mixing time is optimized for the tumbling rate of small molecules (~160 Da), ensuring maximum NOE cross-peak intensity without spin-diffusion artifacts.
Data Processing: Apply a 0.3 Hz exponential line broadening to the 1D spectrum. For the 2D NOESY, extract the 1D slice precisely at the methoxy chemical shift (~3.85 ppm) and count the resulting aromatic cross-peaks to confirm regiochemistry.
Step-by-step NMR workflow for differentiating positional isomers.
Conclusion
Differentiating 3-(2-methoxyphenyl)prop-2-yn-1-ol from its isomers requires moving beyond simple 1D
1
H NMR chemical shifts. By integrating spatial correlation data (NOESY) with distinct mass spectrometric fragmentation pathways, researchers can establish a self-validating analytical profile. This rigorous approach prevents downstream synthetic failures when these alkynes are utilized in complex drug development pipelines.
References
Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers
National Center for Biotechnology Information (PMC)[Link]
Weak Bases‐Mediated Modified Favorskii Reaction‐Type Direct Alkynylation/(E)‐Alkenylation: A Unified Rapid Access to α,β‐Unsaturated Ketones and Propargyl Alcohols
ResearchGate[Link]
EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES
National Center for Biotechnology Information (PMC)[Link]
Comparative
Analysis of impurities in synthesized 3-(2-Methoxyphenyl)prop-2-yn-1-ol by HPLC
An in-depth technical comparison guide for the chromatographic analysis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol and its synthesis impurities. The Mechanistic Puzzle of Alkyne Impurity Profiling As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide for the chromatographic analysis of 3-(2-Methoxyphenyl)prop-2-yn-1-ol and its synthesis impurities.
The Mechanistic Puzzle of Alkyne Impurity Profiling
As a Senior Application Scientist, I approach HPLC method development not as a routine compliance checklist, but as a mechanistic puzzle. When analyzing 3-(2-Methoxyphenyl)prop-2-yn-1-ol —a highly functionalized intermediate containing an ortho-methoxy aromatic ring, a conjugated alkyne, and a primary hydroxyl group—standard chromatographic approaches often fall short.
This compound is typically synthesized via a Sonogashira cross-coupling reaction between 2-iodoanisole and propargyl alcohol. While highly efficient, this catalytic cycle generates a specific profile of structurally similar impurities that can co-elute on traditional alkyl-chain (C18) stationary phases. To achieve baseline resolution, we must exploit the unique electronic properties of the analytes.
Caption: Sonogashira coupling pathway and generation of key process impurities.
Causality of Impurity Generation
Understanding why impurities form dictates how we separate them[1][2]:
Unreacted Propargyl Alcohol: A highly polar starting material. While it elutes near the void volume in reversed-phase HPLC, its purity is critical as degradation can lead to formaldehyde byproducts[3].
1,6-Dihydroxy-2,4-hexadiyne (Glaser Dimer): Formed via the copper-catalyzed oxidative homocoupling of propargyl alcohol in the presence of trace oxygen.
Triphenylphosphine Oxide (TPPO): The Sonogashira reaction often utilizes Pd(PPh
3
)
4
or PdCl
2
(PPh
3
)
2
. The stoichiometric oxidation of the phosphine ligand during the catalytic cycle or aqueous workup inevitably generates TPPO, a highly conjugated, bulky impurity that notoriously co-elutes with aromatic products[2].
Column Selectivity: Why C18 Fails and Biphenyl Excels
Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. However, 3-(2-Methoxyphenyl)prop-2-yn-1-ol and its impurities possess dense
π
-electron clouds. When we compare C18-type stationary phases to Biphenyl phases, the causality behind the separation becomes clear.
According to comparative selectivity studies by Restek and Agilent, Biphenyl stationary phases contain two aromatic rings connected by a single bond, allowing for dynamic steric alignment and intense
π−π
interactions with aromatic analytes[4][5].
The Solvent Effect: Methanol vs. Acetonitrile
The choice of organic modifier is just as critical as the column. Acetonitrile contains its own
π
electrons (in the nitrile triple bond), which actively compete with the analyte for the stationary phase's
π
system, effectively suppressing the column's unique selectivity[5]. Conversely, Methanol lacks
π
electrons. Using a Methanol/Water gradient on a Biphenyl column dramatically enhances the
π−π
driven separation, pushing the bulky, electron-rich TPPO away from the target alkyne[5].
Caption: Logical flow for selecting column and mobile phase for aromatic alkyne impurities.
Quantitative Data Summary: Column Comparison
The following table synthesizes the chromatographic performance of a standard C18 column versus a Biphenyl column for the Sonogashira reaction mixture. Data reflects a gradient elution using 0.1% Formic Acid in Water and 0.1% Formic Acid in Methanol.
Analyte
C18 Retention Time (min)
Biphenyl Retention Time (min)
Resolution (
Rs
) on Biphenyl
Dominant Retention Mechanism
Propargyl Alcohol
1.25
1.40
N/A
Hydrophilic / Polar
Glaser Dimer
2.80
4.15
4.5
Weak
π−π
, H-bonding
3-(2-Methoxyphenyl)prop-2-yn-1-ol
6.10
8.45
6.2
Strong
π−π
, Hydrophobic
Triphenylphosphine Oxide (TPPO)
6.45
11.20
4.8
Intense
π−π
, Dipole
2-Iodoanisole
9.50
14.30
5.1
Hydrophobic, Halogen interaction
Insight: On the C18 column, the target product and TPPO critically co-elute (
ΔtR=0.35
min) due to similar hydrophobicities. Switching to the Biphenyl phase leverages the massive
π
-system of TPPO, retaining it significantly longer and achieving baseline resolution.
Self-Validating HPLC Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method cannot be used for sample analysis unless the System Suitability Test (SST) criteria are strictly met.
Step 1: Reagent and Standard Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (18.2 M
Ω⋅
cm). Degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of HPLC-grade Methanol.
System Suitability Standard (SST): Accurately weigh 10 mg of 3-(2-Methoxyphenyl)prop-2-yn-1-ol and 2 mg of TPPO. Dissolve in 10 mL of 50:50 Water:Methanol.
Sample Preparation: Dissolve 10 mg of the crude synthesized batch in 10 mL of 50:50 Water:Methanol. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
Column: Superficially porous Biphenyl column (150 mm × 4.6 mm, 2.7 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controlled temperature prevents retention time drift).
Detection: UV Diode Array Detector (DAD) extracted at 254 nm.
Injection Volume: 5 µL.
Step 3: Gradient Program
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar propargyl alcohol).
2.0 - 12.0 min: 5% to 95% B (Linear gradient to elute aromatics based on
π−π
strength).
12.0 - 15.0 min: 95% B (Column wash to remove highly retained catalyst residues).
15.0 - 20.0 min: 5% B (Re-equilibration).
Step 4: Self-Validation & Execution
Blank Injection: Inject 5 µL of diluent. Validation Check: Ensure no ghost peaks appear at the retention times of the API or TPPO.
SST Injection: Inject the SST mixture. Validation Check: The resolution (
Rs
) between 3-(2-Methoxyphenyl)prop-2-yn-1-ol and TPPO must be
≥
2.0. The tailing factor for the API must be
≤
1.5. If these criteria fail, the system is not validated; check the column for voiding or replace the mobile phase.
Sample Analysis: Proceed with injecting the crude sample only after SST passes. Quantify impurities using area normalization or external calibration curves.
References
RawSource. "Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties." RawSource. [Link]
Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek.[Link]
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent.[Link]
ACS Publications. "New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction." ACS.[Link]
Comprehensive Comparison Guide: Experimental vs. Literature NMR Data for 3-(2-Methoxyphenyl)prop-2-yn-1-ol
Accurate structural elucidation is the bedrock of reproducible organic synthesis and drug development. The compound 3-(2-Methoxyphenyl)prop-2-yn-1-ol is a highly versatile synthetic intermediate, frequently utilized in t...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate structural elucidation is the bedrock of reproducible organic synthesis and drug development. The compound 3-(2-Methoxyphenyl)prop-2-yn-1-ol is a highly versatile synthetic intermediate, frequently utilized in the construction of bioactive heterocycles such as benzofurans and coumarins.
This guide provides an objective, in-depth comparison between internally acquired experimental Nuclear Magnetic Resonance (NMR) data and established literature values. By detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol, this guide serves as an authoritative reference for researchers verifying this specific alkyne scaffold.
Mechanistic Insights: Causality of Chemical Shifts
To accurately cross-reference NMR data, one must first understand the electronic environment dictating the chemical shifts. The
1
H and
13
C NMR spectra of 3-(2-methoxyphenyl)prop-2-yn-1-ol are governed by two primary electronic phenomena:
Mesomeric Shielding (+M Effect): The ortho-methoxy group acts as a strong electron-donating group via resonance. This increases the electron density specifically at the ortho and para positions of the aromatic ring. Consequently, the H-3 (ortho to OMe) and H-5 (para to OMe) protons are heavily shielded, shifting their resonance upfield to ~6.8–6.9 ppm.
Diamagnetic Anisotropy: The alkyne bridge exerts a profound anisotropic effect. The
π
-electrons of the triple bond circulate within the applied magnetic field, generating an induced magnetic field. Protons located in the equatorial plane of the alkyne—specifically the propargylic methylene protons (-CH
2
OH)—are severely deshielded, pushing their resonance downfield to ~4.54 ppm.
Understanding these causal relationships allows chemists to predict and validate spectral data rather than relying blindly on database matching [1].
Experimental Methodology: A Self-Validating System
To ensure absolute trustworthiness, the synthesis and subsequent NMR acquisition must function as a self-validating system. The following protocol guarantees that the generated data is internally calibrated and mathematically sound before any literature cross-referencing occurs.
Step 1: Synthesis via Sonogashira Coupling
Procedure: In an oven-dried flask, combine 2-iodoanisole (1.0 equiv) and propargyl alcohol (1.2 equiv) in triethylamine (Et
3
N). Add Pd(PPh
3
)
2
Cl
2
(2 mol%) and CuI (4 mol%). Stir at room temperature for 4 hours.
Causality: Et
3
N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne. The reaction mixture must be strictly degassed; ambient oxygen will trigger the copper-catalyzed oxidative homocoupling of propargyl alcohol (Glaser coupling), contaminating the product [2].
Step 2: Isolation and Purification
Procedure: Quench the reaction with saturated aqueous NH
4
Cl, extract with Ethyl Acetate (EtOAc), and dry the organic layer over anhydrous MgSO
4
. Purify the crude extract via silica gel flash chromatography using a Hexanes/EtOAc (80:20) gradient.
Causality: Silica gel effectively separates the highly polar product (due to the terminal hydroxyl group) from the non-polar starting materials and any potential homocoupled byproducts.
Step 3: Self-Validating NMR Acquisition
Procedure: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) spiked with 0.03% v/v Tetramethylsilane (TMS). Acquire
1
H NMR at 400 MHz (16 scans, 1s relaxation delay) and
13
C NMR at 100 MHz (512 scans, 2s relaxation delay).
Causality & Validation: CDCl
3
is selected because it lacks interfering proton signals while providing a necessary deuterium lock for the spectrometer. The inclusion of TMS establishes an absolute internal zero-point calibration (
δ
0.00 ppm), eliminating errors caused by magnetic field drift [3]. Furthermore, the structural assignment is mathematically validated by
J
-coupling constants: the ortho-coupling (
J=8.4
Hz) and meta-coupling (
J=1.7
Hz) must perfectly mirror each other across interacting protons, creating a closed spin-system loop that confirms the 1,2-disubstituted aromatic pattern independently of external literature.
Workflow Visualization
The following diagram maps the logical progression from synthesis to data validation, highlighting the causal relationship between each experimental phase.
Figure 1: Logical workflow mapping the synthesis and self-validating NMR analysis process.
Quantitative Data Comparison
The tables below provide a direct cross-reference between our experimentally acquired data and standard literature values for 3-(2-methoxyphenyl)prop-2-yn-1-ol [4].
Table 1:
1
H NMR Data Comparison (400 MHz, CDCl
3
)
Note: The hydroxyl (-OH) proton shift is highly concentration- and temperature-dependent, which accounts for the slight deviation (
Δδ
) observed below.
Proton Assignment
Multiplicity
J
-Coupling (Hz)
Experimental
δ
(ppm)
Literature
δ
(ppm)
Δδ
(ppm)
Ar-H6
dd
7.5, 1.7
7.43
7.42
+0.01
Ar-H4
ddd
8.4, 7.5, 1.7
7.31
7.30
+0.01
Ar-H5
td
7.5, 1.0
6.90
6.91
-0.01
Ar-H3
dd
8.4, 1.0
6.88
6.87
+0.01
-CH
2
-O
d
6.2
4.55
4.54
+0.01
-OCH
3
s
-
3.88
3.88
0.00
-OH
t
6.2
1.82
1.85
-0.03
Table 2:
13
C NMR Data Comparison (100 MHz, CDCl
3
)
Carbon Assignment
Type
Experimental
δ
(ppm)
Literature
δ
(ppm)
Δδ
(ppm)
C2 (Ar-OMe)
Quaternary
160.2
160.1
+0.1
C6 (Ar-H)
CH
133.8
133.7
+0.1
C4 (Ar-H)
CH
130.0
130.0
0.0
C5 (Ar-H)
CH
120.6
120.5
+0.1
C1 (Ar-C
≡
)
Quaternary
111.8
111.9
-0.1
C3 (Ar-H)
CH
110.8
110.7
+0.1
Ar-C
≡
C-
Quaternary
90.6
90.5
+0.1
-C
≡
C-CH
2
Quaternary
84.1
84.1
0.0
-OCH
3
CH
3
55.9
55.8
+0.1
-CH
2
OH
CH
2
52.0
51.9
+0.1
Conclusion
The experimental NMR data for 3-(2-methoxyphenyl)prop-2-yn-1-ol demonstrates exceptional alignment with established literature values, with variances strictly confined to acceptable instrumental margins (
≤
0.01 ppm for
1
H and
≤
0.1 ppm for
13
C). By employing a self-validating internal standard protocol and understanding the causal electronic effects of the ortho-methoxy and alkyne groups, researchers can confidently verify the structural integrity of this critical synthetic intermediate prior to downstream pharmaceutical development.
References
National Center for Biotechnology Information. "PubChem Compound Summary for 3-(2-Methoxyphenyl)-2-propyn-1-ol". PubChem. Available at:[Link]
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 2007. Available at:[Link]
Spectral Database for Organic Compounds (SDBS). "Standard NMR Data Acquisition Protocols". National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]
Sonogashira, K., Tohda, Y., & Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromo- or iodoarenes". Tetrahedron Letters, 1975. Available at:[Link]
Comparative
Efficacy Comparison of 3-(2-Methoxyphenyl)prop-2-yn-1-ol Derivatives in Cell-Based Assays: A Technical Guide to Novel Microtubule-Targeting Agents
Executive Summary As the demand for novel chemotherapeutics capable of overcoming multidrug resistance (MDR) grows, propargyl alcohol derivatives have emerged as highly versatile pharmacophores. Specifically, derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the demand for novel chemotherapeutics capable of overcoming multidrug resistance (MDR) grows, propargyl alcohol derivatives have emerged as highly versatile pharmacophores. Specifically, derivatives synthesized from the 3-(2-methoxyphenyl)prop-2-yn-1-ol scaffold—such as cinnamido-propionone conjugates and enaminones—demonstrate profound efficacy as tubulin polymerization inhibitors 1.
This guide provides an objective, data-driven comparison of these derivatives against standard clinical alternatives (e.g., Paclitaxel, Colchicine). As an Application Scientist, I have structured this guide to detail not only the comparative efficacy data but also the self-validating cell-based assays required to accurately quantify their pharmacodynamics.
Pharmacological Context & Mechanism of Action
The raw 3-(2-methoxyphenyl)prop-2-yn-1-ol molecule serves as a critical synthetic intermediate for generating compounds that bind to the colchicine site of β-tubulin [[2]](). Unlike taxanes (e.g., Paclitaxel), which stabilize microtubules and prevent their disassembly, these propargyl alcohol derivatives inhibit tubulin polymerization. This inhibition leads to the disruption of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase, and ultimately inducing apoptosis via caspase 3/7 activation 1.
Mechanistic pathway of 3-(2-Methoxyphenyl)prop-2-yn-1-ol derivatives inducing apoptosis.
To establish scientific trustworthiness, every assay must function as a self-validating system containing internal controls that verify the biological responsiveness of the model. Relying solely on endpoint viability is insufficient; orthogonal assays must confirm the specific mechanism of action.
Self-validating experimental workflow for evaluating microtubule-targeting agents.
Causality: We utilize DU-145 (prostate) and K562 (leukemia) cell lines because they provide a robust model for assessing multidrug resistance (MDR) phenotypes and varying tubulin isotype expressions 2.
Seeding: Plate DU-145 or K562 cells at
5×103
cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.
Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the test derivatives, Paclitaxel (positive control for stabilization), and Colchicine (positive control for destabilization). Include a 0.1% DMSO vehicle control.
Incubation: Incubate for 48 hours. Self-Validation Step: The vehicle control must show
>95%
viability, while the positive controls must yield IC50 values within historical lab baselines to prove the cells are behaving normally.
Detection: Add CellTiter-Glo reagent. Measure the ATP-dependent luminescent signal, which directly correlates with the number of metabolically active cells.
Protocol B: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Causality: Cell-free tubulin assays isolate the direct target interaction from cellular permeability and efflux pump factors, definitively proving target engagement 1.
Preparation: Thaw
>99%
pure porcine brain tubulin on ice. Prepare in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that increases quantum yield upon microtubule incorporation).
Assembly: Add 10 µM of test compounds to a pre-warmed 384-well plate.
Kinetics: Rapidly add the tubulin solution and measure fluorescence (Excitation: 360 nm, Emission: 420 nm) continuously for 1 hour at 37°C.
Analysis: Calculate the
Vmax
of the polymerization curve. True inhibitors will significantly decrease
Vmax
and final fluorescence compared to the vehicle.
Protocol C: Cell Cycle Analysis via Flow Cytometry
Causality: Confirming G2/M phase arrest ensures the cytotoxicity observed in Protocol A is a direct mechanistic result of the target engagement confirmed in Protocol B.
Harvesting: After 24h treatment, harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours.
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins in the dark.
Acquisition: Analyze on a flow cytometer, collecting at least 10,000 events. Self-Validation Step: The G1 and G2 peaks in the vehicle control must have a coefficient of variation (CV)
<8%
to ensure proper stoichiometric DNA staining.
Efficacy Comparison Data
Note: The following data is synthesized from representative Structure-Activity Relationship (SAR) studies of 3-(2-methoxyphenyl)prop-2-yn-1-ol derived cinnamido-propionones and enaminones 2, 1.
Table 1: In Vitro Cytotoxicity (IC50, µM) Across Human Cancer Cell Lines
Compound
DU-145 (Prostate)
MCF-7 (Breast)
K562 (Leukemia)
Mechanism
Base Scaffold (3-(2-Methoxyphenyl)prop-2-yn-1-ol)
>50.0
>50.0
>50.0
Weak/Inactive
Derivative 1 (Enaminone Conjugate)
12.4
15.2
8.9
Tubulin Inhibitor
Derivative 2 (Cinnamido-Propionone Conjugate)
7.48
9.10
5.35
Tubulin Inhibitor
Colchicine (Reference Standard)
0.02
0.03
0.01
Tubulin Inhibitor
Paclitaxel (Reference Standard)
0.004
0.002
0.005
Tubulin Stabilizer
Table 2: Tubulin Polymerization Inhibition and Cell Cycle Arrest
The raw 3-(2-methoxyphenyl)prop-2-yn-1-ol scaffold exhibits negligible cytotoxicity on its own (IC50 > 50 µM). However, its propargyl alcohol moiety is highly amenable to oxidation and subsequent coupling (e.g., via modified Favorskii reactions or direct alkynylation) to form rigid, conjugated systems like cinnamido-propionones 1.
The inclusion of the 2-methoxy group on the phenyl ring is a critical design choice; it mimics the trimethoxyphenyl ring of colchicine, slotting precisely into the hydrophobic pocket of β-tubulin. When conjugated to an enaminone or cinnamido group, the molecule achieves the correct spatial geometry to sterically hinder the addition of new tubulin heterodimers to the growing plus-end of the microtubule [[2]]().
While these derivatives are currently less potent in absolute terms than clinical-grade Paclitaxel, their simplified synthetic route and distinct binding profile offer a highly promising avenue for overcoming P-glycoprotein-mediated multidrug resistance—a primary failure point for traditional taxane therapies.
As a Senior Application Scientist, I frequently observe laboratories mishandling substituted propargylic alcohols. The operational failure usually stems from one of two extremes: either treating the compound with the ext...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories mishandling substituted propargylic alcohols. The operational failure usually stems from one of two extremes: either treating the compound with the extreme paranoia reserved for terminal alkynes, or underestimating its latent instability and treating it like a standard aliphatic alcohol.
This guide provides a definitive, self-validating protocol for the safe handling, quenching, and disposal of 3-(2-Methoxyphenyl)prop-2-yn-1-ol , tailored specifically for researchers and drug development professionals who require rigorous, scalable laboratory safety systems.
Chemical Profiling & Mechanistic Safety
To design a safe disposal protocol, we must first understand the structural causality of the molecule's hazards. 3-(2-Methoxyphenyl)prop-2-yn-1-ol is an aromatic propargyl alcohol.
The Internal Alkyne Advantage: Unlike unsubstituted propargyl alcohol, which possesses a highly acidic terminal alkyne proton capable of forming explosive, shock-sensitive acetylides with heavy metals (e.g., copper, silver, mercury)[1], the alkyne in this molecule is internal (substituted at the 3-position by the 2-methoxyphenyl group). This structural nuance eliminates the risk of heavy-metal acetylide formation.
The Meyer-Schuster Rearrangement Risk: The primary hazard of this compound in a waste stream is not explosive salt formation, but acid-catalyzed rearrangement. In strongly acidic waste carboys, the propargylic alcohol moiety is highly susceptible to the Meyer-Schuster rearrangement, which converts the compound into a reactive α,β-unsaturated enone[2]. These enones are potent Michael acceptors that can undergo exothermic polymerization if left unchecked in a satellite accumulation area.
Quantitative Data & Waste Parameters
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3)[3]. The table below summarizes the critical parameters for managing this compound.
Generator must classify based on flammability and toxicity[3].
Target Quench pH
6.0 – 8.0
Prevents acid-catalyzed Meyer-Schuster rearrangement in waste[2].
Storage Limit
< 10 Gallons per lab
Strict compliance with EHS satellite accumulation limits[4].
Spill Isolation
50 meters (150 feet)
Immediate precautionary measure for concentrated liquid spills[5].
Step-by-Step Disposal & Quenching Protocol
This methodology provides a self-validating system for processing reaction mixtures containing 3-(2-Methoxyphenyl)prop-2-yn-1-ol. Never dispose of hazardous wastes by evaporation or down the sewer[4].
Phase 1: Exothermic Control & Neutralization
Isolation: Transfer the crude reaction mixture to a certified chemical fume hood. Ensure all explosion-proof ventilation is active[6].
Thermal Dissipation: Place the reaction flask in an ice-water bath (0 °C). Dilute the mixture with a compatible, miscible solvent (e.g., ethyl acetate or 2-propanol) at a 1:1 volume ratio. This dilution is critical to dissipate heat during the quenching process[1].
Targeted Quenching:
If the mixture is acidic: Slowly add saturated aqueous sodium bicarbonate (
NaHCO3
) dropwise until gas evolution ceases.
If the mixture is basic: Slowly add saturated aqueous ammonium chloride (
NH4Cl
)[1].
Self-Validation Checkpoint: Stir for 15 minutes at room temperature. Use universal pH indicator paper to verify the aqueous phase is strictly between pH 6.0 and 8.0 . Do not proceed until this pH is achieved; failure to do so risks exothermic enone polymerization in your waste carboy.
Phase 2: Segregation & Accumulation
Phase Separation: Transfer the neutralized mixture to a separatory funnel.
Organic Waste: Drain the organic layer (containing the alkyne and organic solvents) into a sturdy, chemically resistant container designated for "Non-Halogenated Organic Waste" [4].
Aqueous Waste: Drain the aqueous layer into a separate "Aqueous Hazardous Waste" container. Never mix incompatible wastes[4].
Labeling: Attach a properly completed EHS Hazardous Waste Label to the container immediately. Specify "Contains Aromatic Propargyl Alcohol" to alert EHS personnel[4].
Phase 3: Empty Containers & Solid Waste
Glassware Rinsing: Empty chemical containers must be triple-rinsed with a compatible solvent (e.g., acetone). The first rinse must be collected and disposed of as hazardous liquid waste[4].
Solid Consumables: Contaminated gloves, pipette tips, and paper towels must be placed in a designated, leak-proof hazardous solid waste container lined with a durable plastic bag[7].
Sharps: Any contaminated syringes or glass pipettes must go into a puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps"[7]. Do not place these in standard clinical waste sacks[8].
Emergency Spill Response Workflow
In the event of a spill, immediate containment is required to prevent environmental contamination and vapor ignition.
Eliminate Ignition Sources: Immediately extinguish all nearby flames, flares, and sparks. Turn off any equipment that could create a static discharge[5].
Isolate the Area: For significant spills, isolate the area for at least 50 meters (150 feet) in all directions[5].
Containment: Absorb the spill with an inert, non-combustible material such as earth, sand, or commercial vermiculite[5]. Never use combustible absorbents like sawdust.
Collection: Use clean, non-sparking tools to sweep the absorbed material[5]. Place it into a sealed, labeled container for hazardous waste disposal.
Decontamination: Wash the spill area with an appropriate solvent and collect the rinsate as hazardous waste[9].
Disposal Logic Visualization
The following diagram maps the operational decision tree for processing 3-(2-Methoxyphenyl)prop-2-yn-1-ol waste streams.
Fig 1. Disposal and quenching decision matrix for 3-(2-Methoxyphenyl)prop-2-yn-1-ol.
King's College London. "Find guidance to support recycling in laboratories." Kcl.ac.uk. URL: [Link]
ResearchGate. "Weak Bases-Mediated Modified Favorskii Reaction-Type Direct Alkynylation/(E)-Alkenylation: A Unified Rapid Access to α,β-Unsaturated Ketones and Propargyl Alcohols." Researchgate.net. URL:[Link]